molecular formula C11H16N2O3 B065652 tert-Butyl (6-methoxypyridin-3-yl)carbamate CAS No. 183741-80-2

tert-Butyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B065652
CAS No.: 183741-80-2
M. Wt: 224.26 g/mol
InChI Key: BQBSTIXIDDRDHH-UHFFFAOYSA-N
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Description

tert-Butyl (6-methoxypyridin-3-yl)carbamate is a high-purity chemical intermediate of significant value in medicinal chemistry and organic synthesis. Its primary research application is as a key building block in the construction of more complex molecules, particularly in pharmaceutical development. The compound features a carbamate-protected amine on a pyridine ring, a common motif used to temporarily shield a reactive amino group during multi-step synthetic sequences. The 6-methoxy substituent on the pyridine ring influences the electronics and coordination properties of the heterocycle, making this intermediate especially useful for creating potential drug candidates that target a variety of biological pathways. Researchers utilize this compound in the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules where a substituted aminopyridine is a critical pharmacophoric element. The tert-butoxycarbonyl (Boc) protecting group is highly advantageous due to its stability under a wide range of reaction conditions and its clean removal under mild acidic conditions, allowing for the selective deprotection and subsequent functionalization of the amine. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSTIXIDDRDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376738
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183741-80-2
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and applications of tert-butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and development.

Core Chemical Properties

This compound, identified by CAS number 183741-80-2, is a pyridine derivative commonly utilized as a building block in the synthesis of complex bioactive molecules.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine of a methoxypyridine scaffold, making it a valuable reagent in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Data

Property Value Reference
CAS Number 183741-80-2 [1]
Molecular Formula C₁₁H₁₆N₂O₃ -
Molecular Weight 224.26 g/mol -
Heavy Atom Count 16
Appearance Data not available in cited literature -
Melting Point Data not available in cited literature -
Boiling Point Data not available in cited literature -

| Solubility | Data not available in cited literature | - |

Table 2: Spectroscopic Data

Type Data Reference

| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.29 (s, 1H), 8.19 (s, 1H), 7.76 (d, J = 7.4 Hz, 1H), 6.75 (d, J = 8.9 Hz, 1H), 3.79 (s, 3H), 1.46 (s, 9H) | |

Experimental Protocols: Synthesis

The primary synthetic route to this compound involves the N-protection of 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) using di-tert-butyl dicarbonate (Boc₂O). Several variations of this procedure exist, with differences in solvent and temperature conditions.

General Procedure for Boc-Protection:

  • Reactants:

    • 6-methoxypyridin-3-amine

    • Di-tert-butyl dicarbonate (Boc₂O)

  • Methodology:

    • The starting material, 6-methoxypyridin-3-amine, is dissolved in a suitable organic solvent such as 1,4-dioxane or dichloromethane.[2][3]

    • Di-tert-butyl dicarbonate (typically 1.1 to 1.5 molar equivalents) is added to the solution.[2][3] In some procedures, a base like triethylamine is included, particularly when using dichloromethane as the solvent.

    • The reaction mixture is stirred for a designated period. Depending on the solvent, this can range from heating at 75°C or reflux for several hours in 1,4-dioxane to stirring overnight at room temperature in dichloromethane.[2][3]

    • Reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate or dichloromethane and washed with water.[3]

    • The organic phase is separated, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3] Further purification can be performed if necessary.

Synthesis_Workflow cluster_reactants Reactants Reactant1 6-methoxypyridin-3-amine Reagents Solvent (e.g., 1,4-Dioxane) Base (optional, e.g., Triethylamine) Reactant1->Reagents Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Reagents Product This compound Reagents->Product Heat or stir at RT

Synthesis of this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for introducing a substituted pyridine ring into larger, more complex molecules. Its utility is demonstrated in the synthesis of various kinase inhibitors, which are a major focus in modern oncology and immunology research.

  • Checkpoint Kinase 1 (ChK1) Inhibitors: This compound has been utilized in the synthesis of novel 1,7-diazacarbazole analogues developed as inhibitors of ChK1, a key protein in DNA damage response.[3]

  • PI3K Inhibitors: It is a precursor in the development of thienopyrimidine-based inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cell growth, proliferation, and survival.

  • ENPP-1 Inhibitors: The compound is also a documented intermediate in the synthesis of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors, which have therapeutic potential in areas such as immuno-oncology.[2]

Logical_Relationship Intermediate tert-Butyl (6-methoxypyridin-3-yl)carbamate Use Key Building Block in Multi-Step Synthesis Intermediate->Use FinalProduct Bioactive Molecules (e.g., Kinase Inhibitors) Use->FinalProduct

References

Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and development. The document provides a comprehensive overview of the reaction, including a detailed experimental protocol, data presentation in a tabular format, and visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the protection of the amino group of 6-methoxypyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for active pharmaceutical ingredients. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the corresponding carbamate. A base is typically employed to neutralize the acidic byproduct and drive the reaction to completion.

Synthesis_Pathway 6-methoxypyridin-3-amine 6-methoxypyridin-3-amine This compound This compound 6-methoxypyridin-3-amine->this compound Reaction Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->this compound Reagent Base/Solvent Base/Solvent Base/Solvent->this compound Conditions

Caption: General synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-methoxypyridin-3-amineC₆H₈N₂O124.14
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Tetrahydrofuran (THF)C₄H₈O72.11
Deionized WaterH₂O18.02
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
Brine (Saturated NaCl solution)NaCl/H₂O-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxypyridin-3-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (1:1 ratio).

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is well suspended.

  • Addition of Boc Anhydride: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Starting Material 6-methoxypyridin-3-amine
Molar Equivalents (vs. amine)1.0
Reagents
Di-tert-butyl dicarbonate1.1 eq
Sodium Bicarbonate2.0 eq
Solvents
Tetrahydrofuran/Water1:1
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12-24 hours
Product This compound
Yield Typically >90%
Purification Column Chromatography

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-methoxypyridin-3-amine in THF/Water B Add NaHCO3 A->B C Add (Boc)2O solution dropwise B->C D Stir at Room Temperature (12-24h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Column Chromatography I->J

Caption: Step-by-step experimental workflow for the synthesis.

Unraveling the Enigma of CAS Number 945615-59-8: A Technical Dead End

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive database searches and inquiries, the chemical identity and associated properties of the compound designated by CAS number 945615-59-8 remain elusive. This lack of public information prevents the creation of an in-depth technical guide as requested.

Efforts to retrieve physicochemical, pharmacological, and toxicological data, as well as experimental protocols related to CAS number 945615-59-8, have been unsuccessful. Standard chemical databases and scientific literature searches have yielded no specific information for this identifier.

This situation suggests several possibilities:

  • The CAS number may be incorrect or outdated. Typographical errors in the number are a common source of such issues.

  • The compound is proprietary and its structure and data are not publicly disclosed. Companies may assign internal identifiers or have CAS numbers for compounds that are in early-stage, confidential development.

  • The CAS number is very new, and information has not yet been disseminated into public databases.

Without a verifiable chemical name, molecular structure, or any associated scientific literature, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely dependent on the availability of this foundational information.

Researchers, scientists, and drug development professionals seeking information on a chemical compound are advised to first verify the correctness of the CAS number. If the number is confirmed to be accurate and yet no information is publicly available, it is likely that the compound is part of a confidential research and development program. In such cases, information would only be accessible through direct contact with the originating entity, provided they are willing to disclose it.

We recommend that the user re-verify the CAS number and, if possible, provide an alternative identifier such as a chemical name, IUPAC name, or SMILES string to enable a successful search and the subsequent generation of the requested technical documentation.

An In-depth Technical Guide on the Solubility of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl (6-methoxypyridin-3-yl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative assessment based on the properties of structurally similar molecules and outlines comprehensive experimental protocols for determining precise solubility values.

Qualitative Solubility Profile

Based on the general characteristics of carbamates and pyridinyl compounds, this compound is anticipated to exhibit solubility in a range of organic solvents. Compounds with similar functional groups, such as tert-butyl carbamate, are known to be soluble in polar organic solvents like methylene chloride, chloroform, and alcohols, with slight solubility in less polar solvents such as petroleum ether and water.[1] The presence of the methoxypyridine ring and the tert-butyl carbamate group suggests that this compound will likely follow a similar pattern.

Expected Solubility Trends:

  • High Solubility: Polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., Dichloromethane, Chloroform).

  • Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

  • Low to Insoluble: Non-polar solvents (e.g., Hexane, Toluene) and water.

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OS25Data not availableData not available
N,N-Dimethylformamide (DMF)C₃H₇NO25Data not availableData not available
Dichloromethane (DCM)CH₂Cl₂25Data not availableData not available
ChloroformCHCl₃25Data not availableData not available
Tetrahydrofuran (THF)C₄H₈O25Data not availableData not available
MethanolCH₃OH25Data not availableData not available
EthanolC₂H₅OH25Data not availableData not available
AcetonitrileC₂H₃N25Data not availableData not available
Ethyl AcetateC₄H₈O₂25Data not availableData not available
TolueneC₇H₈25Data not availableData not available
HexaneC₆H₁₄25Data not availableData not available
WaterH₂O25Data not availableData not available

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, the following standardized experimental protocols can be employed.

This method provides a rapid, qualitative or semi-quantitative assessment of solubility.

Materials:

  • This compound

  • Selection of solvents

  • Small vials or test tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh a small, precise amount (e.g., 1-5 mg) of this compound and place it into a vial.

  • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid has not completely dissolved, continue to add measured volumes of the solvent, vortexing after each addition, until the solid is fully dissolved.[2]

This is a highly accurate method for determining the thermodynamic equilibrium solubility.

Materials:

  • This compound

  • Selection of solvents

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe and syringe filters (e.g., 0.22 µm)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. Ensure there is visible undissolved solid.

  • Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Sample Collection: After the equilibration period, let the vial stand to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration into the linear range of your analytical method. Quantify the concentration of the compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.[2]

  • Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualizations

The following diagram illustrates the experimental workflow for the shake-flask method to determine thermodynamic solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal vial and agitate (24-48h at constant temp) A->B C Settle undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

In-Depth Technical Guide: Structural Analysis of (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed structural and analytical overview of (6-methoxypyridin-3-yl)carbamate and its common synthetic precursor, tert-butyl (6-methoxypyridin-3-yl)carbamate. The core structure, (6-methoxypyridin-3-yl)carbamate, is a key heterocyclic motif of significant interest in medicinal chemistry. Its derivatives are integral to the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. This document outlines the physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via a protected intermediate, and its relevance in contemporary drug discovery, with a focus on its potential application in the development of PI3K inhibitors. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Compound Structure and Properties

The foundational molecule, (6-methoxypyridin-3-yl)carbamate, consists of a pyridine ring substituted with a methoxy group at the 6-position and a carbamate group at the 3-position. The carbamate functionality, with its unique electronic and hydrogen-bonding capabilities, makes it a valuable pharmacophore. Due to its synthetic utility, it is most commonly handled in its tert-butoxycarbonyl (Boc)-protected form, this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 183741-80-2
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance Off-white solid

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the structure and purity of the target compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.29s1HNH (carbamate)
8.19s1HPyridine C2-H
7.76d, J = 7.4 Hz1HPyridine C4-H
6.75d, J = 8.9 Hz1HPyridine C5-H
3.79s3HOCH₃
1.46s9HC(CH₃)₃ (Boc)
Solvent: DMSO-d₆, Frequency: 400 MHz

Table 3: Predicted and Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~163Pyridine C6-O
~153C=O (carbamate)
~145Pyridine C2
~140Pyridine C4
~125Pyridine C3
~110Pyridine C5
~80C (CH₃)₃ (Boc)
~53OC H₃
~28C(C H₃)₃ (Boc)
Note: These are representative chemical shifts based on analogous Boc-protected aminopyridines and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Representative Infrared (IR) Absorption Frequencies

Frequency (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~2980C-H (aliphatic)Stretching
~1710C=O (carbamate)Stretching
~1600, ~1480C=C, C=N (pyridine)Stretching
~1250C-O (carbamate)Stretching
~1160C-O (methoxy)Stretching
Note: These are characteristic frequencies for N-H carbamates and may shift based on the physical state (solid/liquid) and intermolecular interactions.[1][2]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺225.12
[M+Na]⁺247.10
[M-C₄H₉]⁺ (loss of tert-butyl)169.06
Note: Fragmentation of the Boc group (m/z 57) is a characteristic feature in the mass spectrum of Boc-protected amines.[3]

Experimental Protocols

The synthesis of (6-methoxypyridin-3-yl)carbamate is typically achieved through the deprotection of its Boc-protected precursor. The following section details a representative protocol for the synthesis of this compound.

Synthesis of this compound

This procedure involves the reaction of 5-amino-2-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield this compound as an off-white solid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 5-Amino-2-methoxypyridine D Solvent (e.g., DCM) Room Temperature A->D B Boc Anhydride (Boc₂O) B->D C Base (e.g., TEA, DMAP) C->D E Aqueous Wash (NaHCO₃, Brine) D->E Reaction F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H Purification

Synthesis workflow for this compound.

Deprotection to (6-methoxypyridin-3-yl)carbamate

The Boc group is readily removed under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected amine. The resulting (6-methoxypyridin-3-yl)amine can then be used in subsequent reactions. The carbamate itself can be generated in situ for further reactions.

Relevance in Drug Discovery and Development

The (6-methoxypyridin-3-yl)carbamate scaffold is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The dysregulation of the Phosphoinositide 3-kinase (PI3K) signaling pathway is a common event in many human cancers, making PI3K a prime target for drug development.[4][5]

The structure of (6-methoxypyridin-3-yl)carbamate provides a versatile platform for creating molecules that can bind to the ATP-binding pocket of PI3K. The pyridine ring can engage in key hydrogen bonding interactions with the hinge region of the kinase, while the methoxy and carbamate groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor (6-methoxypyridin-3-yl)carbamate -based Inhibitor Inhibitor->PI3K Inhibition

Simplified PI3K signaling pathway and the role of inhibitors.

The synthesis of potent and selective PI3K inhibitors often involves the coupling of a heterocyclic core, such as the one described herein, with other fragments that occupy different regions of the kinase active site. The use of the Boc-protected intermediate allows for controlled, stepwise synthesis of these complex molecules. The development of inhibitors based on the (6-methoxypyridin-3-yl)carbamate scaffold represents a promising strategy for targeting cancers with aberrant PI3K signaling.

References

Unraveling the Role of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals will find in this technical guide a comprehensive overview of tert-Butyl (6-methoxypyridin-3-yl)carbamate. While a specific, direct mechanism of action for this compound is not documented in publicly available research, its critical role as a versatile building block in the synthesis of complex, biologically active molecules is well-established. This guide will focus on its function as a key synthetic intermediate and the broader mechanistic context of the carbamate functional group.

Initial investigations into the direct biological activity and specific mechanism of action of this compound (CAS No. 183741-80-2) have not yielded specific data.[1][2] The available scientific literature and chemical databases primarily classify this compound as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its utility lies in the strategic introduction of a protected amine on a methoxypyridine scaffold, a common structural motif in medicinal chemistry.

The Carbamate Moiety: A Privileged Scaffold in Drug Design

The carbamate group (-NHCOO-) is a recurring feature in a wide array of approved drugs and clinical candidates.[3][4] Its prevalence stems from its unique physicochemical properties. Carbamates are relatively stable to hydrolysis and can act as bioisosteres of amide or ester functionalities, often leading to improved pharmacokinetic profiles.[4] The tert-butoxycarbonyl (Boc) group, present in the title compound, is a widely used protecting group for amines in multi-step organic syntheses due to its stability under various reaction conditions and its facile removal under acidic conditions.[3]

The biological activities of molecules containing the carbamate group are diverse. For instance, some carbamates are known to act as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.[5][6][7] This inhibitory action is achieved through the carbamylation of a serine residue in the active site of the enzyme, leading to its temporary inactivation.[5][6] Other carbamate-containing drugs have been developed as antiepileptics, antiviral agents, and for the treatment of neurodegenerative diseases.[3]

Synthetic Utility and Applications

The primary significance of this compound lies in its application as a precursor for more complex molecules with defined biological targets. It serves as a crucial building block in the synthesis of compounds targeting a range of receptors and enzymes. For example, derivatives of similar carbamate-protected piperidines are pivotal intermediates in the synthesis of orexin receptor antagonists and IRAK4 inhibitors.[8]

Below is a generalized workflow illustrating the use of such a protected intermediate in a drug discovery pipeline.

G cluster_0 Synthesis of Intermediate cluster_1 Synthetic Elaboration cluster_2 Generation of Active Pharmaceutical Ingredient (API) cluster_3 Biological Evaluation Intermediate tert-Butyl (6-methoxypyridin-3-yl)carbamate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Step 1 Coupling Amide Coupling or Other Modifications Deprotection->Coupling Step 2 API Final Bioactive Molecule Coupling->API Step 3 Target Biological Target (e.g., Receptor, Enzyme) API->Target Interaction Activity Mechanism of Action (e.g., Inhibition, Antagonism) Target->Activity Leads to

Figure 1. A generalized workflow illustrating the use of a protected amine intermediate, such as this compound, in the synthesis and evaluation of a new chemical entity.

While quantitative data on the direct biological activity of this compound is unavailable, the following table summarizes its key chemical properties.

PropertyValueReference
CAS Number 183741-80-2[1]
Molecular Formula C11H16N2O3[1]
Molecular Weight 224.26 g/mol [1]
Purity (Typical) >95%[2]

References

In-Depth Technical Guide: Discovery of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential applications of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and drug development. The document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and quantitative data to support its characterization. Furthermore, its role as a versatile building block in the synthesis of more complex bioactive molecules is discussed, highlighting its significance for professionals in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 183741-80-2) is a Boc-protected derivative of 6-methoxypyridin-3-amine. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The presence of the methoxypyridine scaffold makes this compound a valuable intermediate for the synthesis of a range of biologically active molecules. This guide serves as a comprehensive resource for researchers working with this compound.

Chemical Properties and Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 6-methoxypyridin-3-amine with a Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a suitable base.

Synthesis Workflow

The logical flow for the synthesis of the target compound from its primary starting materials is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine 6-methoxypyridin-3-amine 6-methoxypyridin-3-amine 6-Chloropyridin-3-amine->6-methoxypyridin-3-amine Nucleophilic Aromatic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->6-methoxypyridin-3-amine Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate This compound This compound Di-tert-butyl dicarbonate->this compound 6-methoxypyridin-3-amine->this compound Boc-Protection

Caption: Synthetic pathway from starting materials to this compound.

Experimental Protocols

Synthesis of 6-methoxypyridin-3-amine (Intermediate)

A mixture of 6-chloropyridin-3-amine and sodium methoxide in methanol is heated in a sealed tube. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of this compound (Final Product)

To a solution of 6-methoxypyridin-3-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Data Presentation
CompoundStarting Material(s)Reagent(s)Solvent(s)Typical Yield (%)
6-methoxypyridin-3-amine6-chloropyridin-3-amine, Sodium methoxide-MethanolHigh
This compound6-methoxypyridin-3-amineDi-tert-butyl dicarbonate, TriethylamineDCM or THF>90

Characterization Data

Accurate characterization of this compound is crucial for its use in further synthetic steps. Below are the expected analytical data based on the analysis of similar compounds.

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the methoxy group (singlet, ~3.9 ppm, 3H), and aromatic protons of the pyridine ring. The pyridine protons would appear as distinct multiplets in the aromatic region, with chemical shifts influenced by the substituents. A broad singlet for the NH proton of the carbamate would also be present.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the methoxy carbon (~53 ppm), and the carbons of the pyridine ring. The carbonyl carbon of the carbamate would appear around 153 ppm.
Mass Spectrometry The expected molecular ion peak [M+H]⁺ would be observed at m/z 225.12. Fragmentation patterns would likely show the loss of the tert-butyl group or isobutylene.
Appearance White to off-white solid.

Applications in Drug Discovery and Development

tert-Butyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals due to the robust nature of the Boc protecting group.[2][4] this compound serves as a key building block for introducing the 6-methoxypyridin-3-yl moiety into more complex molecules. This structural motif is found in various compounds investigated for different therapeutic areas.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a precursor for further chemical transformations. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring. Subsequent deprotection of the amine under acidic conditions unveils a nucleophilic site for further functionalization, such as amide bond formation or arylation reactions.

Logical Workflow in Drug Development

The following diagram illustrates the general workflow where a protected intermediate like this compound is utilized in a drug discovery pipeline.

Drug_Development_Workflow Start Start Intermediate_Synthesis Synthesis of This compound Start->Intermediate_Synthesis Modification Further Chemical Modifications Intermediate_Synthesis->Modification Deprotection Boc-Deprotection Modification->Deprotection Final_Compound_Synthesis Synthesis of Target Bioactive Molecule Deprotection->Final_Compound_Synthesis Biological_Screening In vitro and in vivo Screening Final_Compound_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization End End Biological_Screening->End Identified Candidate Lead_Optimization->Final_Compound_Synthesis Iterative Process

Caption: General workflow illustrating the use of the title compound in drug development.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its straightforward synthesis and the stability of the Boc protecting group make it an important tool for medicinal chemists. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide to tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-3-yl)carbamate, a notable intermediate in medicinal chemistry, holds significant importance in the synthesis of various biologically active compounds. Its structural features, particularly the presence of a Boc-protected amine on a methoxypyridine scaffold, make it a valuable building block for the development of novel therapeutics. The 6-methoxypyridin-3-amine core is a recognized pharmacophore, particularly in the design of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound.

Chemical Properties and Data

This compound is a solid compound at room temperature. The following table summarizes its key chemical identifiers and properties.

PropertyValue
CAS Number 183741-80-2
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance Off-white to white solid
Storage Conditions 2-8°C, sealed in a dry environment

Note: Detailed quantitative data such as melting point, specific NMR shifts, and precise yield under various conditions are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of 6-methoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol: Boc Protection of 6-methoxypyridin-3-amine

Objective: To synthesize this compound by reacting 6-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

  • 6-methoxypyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 6-methoxypyridin-3-amine in the chosen anhydrous solvent.

  • Add the base (e.g., triethylamine) to the solution. The amount is typically 1.1 to 1.5 equivalents relative to the starting amine.

  • Cool the reaction mixture in an ice bath (0°C).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The specific quantities of reagents, solvent volumes, and reaction times should be optimized for the desired scale of the synthesis.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal to reveal the free amine for further functionalization.

Role as an Intermediate in PI3K Inhibitor Synthesis

The 6-methoxypyridin-3-amine scaffold is a common feature in a number of potent and selective inhibitors of the PI3K signaling pathway. The synthesis of these inhibitors often involves the coupling of the deprotected 6-methoxypyridin-3-amine with other heterocyclic systems. The use of this compound provides a stable and readily available source of this crucial building block.

Visualizations

Synthetic Pathway and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use as an intermediate in the synthesis of a hypothetical PI3K inhibitor.

G cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate for a PI3K Inhibitor cluster_moa Mechanism of Action A 6-Methoxypyridin-3-amine C This compound A->C Base, Solvent B Di-tert-butyl dicarbonate (Boc)₂O B->C D This compound E Deprotection (e.g., TFA, HCl) D->E F 6-Methoxypyridin-3-amine E->F H Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) F->H G Heterocyclic Coupling Partner G->H I Final PI3K Inhibitor H->I J PI3K Inhibitor L Inhibition of ATP Binding J->L Binds to K PI3K Enzyme K->L M Blockade of PIP2 to PIP3 Conversion L->M N Downstream Signaling Inhibition (e.g., Akt, mTOR) M->N O Anti-proliferative Effects N->O PI3K_Inhibition inhibitor PI3K Inhibitor (Derived from Intermediate) pi3k PI3K inhibitor->pi3k Inhibits pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates cell_proliferation Cell Proliferation & Survival akt->cell_proliferation Promotes

Spectroscopic and Synthetic Overview of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a summary of the available spectroscopic data and a general synthetic protocol for tert-butyl (6-methoxypyridin-3-yl)carbamate. Due to the absence of a comprehensive, publicly available dataset from a single source, this guide synthesizes information from various scientific literature and databases to offer a predictive and methodological framework for researchers working with this compound.

Spectroscopic Data

A complete, verified set of spectroscopic data for this compound is not currently available in a single, consolidated public source. The following tables are based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for the functional groups present in the molecule. These values should be considered predictive and require experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0d1HAr-H
~7.6dd1HAr-H
~6.7d1HAr-H
~6.5br s1HN-H
3.88s3HO-CH₃
1.51s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162.0C=O (carbamate)
~153.0Ar-C
~145.0Ar-C
~138.0Ar-C
~125.0Ar-C
~110.0Ar-C
~80.0O-C(CH₃)₃
~53.0O-CH₃
~28.0C(CH₃)₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3350N-H Stretch
~2980C-H Stretch (aliphatic)
~1710C=O Stretch (carbamate)
~1600, ~1480C=C Stretch (aromatic)
~1250, ~1160C-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
[M]+Molecular Ion
[M-56]+Loss of isobutylene
[M-100]+Loss of Boc group

Experimental Protocols

General Synthesis of this compound

The synthesis involves the reaction of 5-amino-2-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Reaction Scheme:

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (e.g., DCM), add the base (e.g., triethylamine, 1.2 eq).

  • Stir the solution at room temperature for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials: 5-amino-2-methoxypyridine (Boc)₂O, Base, Solvent reaction Reaction Mixture start->reaction 1. Mix workup Aqueous Workup & Extraction reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Isolate product Purified Product purification->product 4. Purify nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

An In-depth Technical Guide to the Purity and Stability of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document details analytical methodologies for purity assessment, discusses the stability profile under various stress conditions, and provides exemplary experimental protocols.

Physicochemical Properties and Specifications

This compound is a white to off-white solid. Its chemical structure consists of a 6-methoxypyridine ring substituted with a tert-butyloxycarbonyl (Boc) protected amine group. This Boc protecting group is crucial for its use in multi-step syntheses, yet it is also the primary determinant of its stability.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O₃N/A
Molecular Weight 224.26 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 43-44 °C[1]
Boiling Point 376.3±32.0 °C (Predicted)[1]
Purity (Typical) ≥95%N/A
Storage Conditions Store in a cool, dry place. Inert atmosphere, 2-8°C.[2][3]

Purity Assessment: Analytical Methodologies

Ensuring the purity of this compound is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for regulatory compliance.[4] A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and for detecting impurities.[5][6] A stability-indicating HPLC method can separate the main compound from its degradation products and synthesis-related impurities.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in initial mobile phase composition, filtered through a 0.45 µm filter.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[5]

Table 3: Typical GC-MS Parameters for Residual Solvent Analysis

ParameterRecommended Conditions
Column Low-polarity capillary column (e.g., 5% phenyl polysiloxane)
Oven Program Initial: 50 °C (2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Sample Preparation 1 mg/mL in a suitable volatile solvent (e.g., methanol, dichloromethane).
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR) without the need for a specific reference standard of the analyte.[5] The prominent singlet from the nine equivalent protons of the tert-butyl group around 1.4 ppm is a characteristic feature.

Table 4: Expected ¹H NMR Chemical Shifts in CDCl₃

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃~1.5Singlet9H
-OCH₃~3.9Singlet3H
Pyridine-H~6.7 - 8.0Multiplets3H
-NH-VariableBroad Singlet1H

Stability Profile

The stability of this compound is primarily governed by the lability of the Boc protecting group. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]

Degradation Pathways

The primary degradation pathway involves the cleavage of the Boc group under acidic conditions. Other potential degradation routes include hydrolysis of the methoxy group under harsh conditions and oxidation or photolytic degradation of the pyridine ring.

main This compound acid_prod 6-Methoxypyridin-3-amine + Isobutylene + CO2 main->acid_prod Acidic Hydrolysis thermal_prod Potential Ring Cleavage Products main->thermal_prod Thermal Stress photo_prod Oxidized Pyridine Derivatives main->photo_prod Photolytic Stress base_prod Generally Stable main->base_prod Basic Hydrolysis

Figure 1: Potential Degradation Pathways.

Summary of Stability under Stress Conditions
Stress ConditionStabilityExpected Degradation Products
Acidic Hydrolysis Labile6-Methoxypyridin-3-amine, Isobutylene, Carbon Dioxide
Basic Hydrolysis Generally StableMinimal degradation expected under typical conditions.
Oxidative Stress Potentially LabileOxidized pyridine species (e.g., N-oxides).
Thermal Stress Potentially LabileDegradation may occur at elevated temperatures, leading to Boc cleavage and potential ring degradation.
Photolytic Stress Potentially LabileDegradation may occur upon exposure to UV light, potentially leading to the formation of colored degradants.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and analysis of this compound, adapted from literature procedures for similar compounds.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 6-Methoxypyridin-3-amine + Di-tert-butyl dicarbonate (Boc)₂O reaction Reaction in suitable solvent (e.g., THF, Dioxane) with a base (e.g., Triethylamine, DMAP) start->reaction quench Quench reaction mixture reaction->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (e.g., with brine) extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel) or recrystallization concentrate->purify

Figure 2: General Synthesis and Purification Workflow.

Protocol for Synthesis:

  • Dissolve 6-methoxypyridin-3-amine in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Add a base, for example, triethylamine or 4-(dimethylamino)pyridine (DMAP).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Forced Degradation Study Workflow

cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, RT or heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT or heat) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo neutralize Neutralize acid/base stressed samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating HPLC method oxidative->analyze thermal->analyze photo->analyze neutralize->analyze

Figure 3: Forced Degradation Study Workflow.

Protocol for Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.

Conclusion

This technical guide summarizes the critical aspects of the purity and stability of this compound. A thorough understanding and implementation of the described analytical methods and stability studies are paramount for ensuring the quality and consistency of this important pharmaceutical intermediate. The inherent lability of the Boc-protecting group to acidic conditions is the primary stability concern that must be carefully managed during synthesis, purification, and storage. For routine quality control, a combination of HPLC for purity and impurity profiling, GC-MS for residual solvents, and NMR for structural confirmation is recommended.

References

Methodological & Application

Application of tert-Butyl (6-methoxypyridin-3-yl)carbamate in Medicinal Chemistry: Synthesis of the Orexin-2 Receptor Antagonist EMPA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-methoxypyridin-3-yl)carbamate (CAS: 183741-80-2) is a pivotal building block in medicinal chemistry, primarily utilized as a protected precursor for 5-amino-2-methoxypyridine. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at other positions of the molecule before its removal to unmask the reactive amine. This application note details its use in the synthesis of EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) , a potent and selective antagonist of the orexin-2 receptor (OX2R). Orexin receptors are key regulators of the sleep-wake cycle, making OX2R antagonists a significant area of research for the treatment of insomnia and other sleep disorders.

Key Application: Intermediate for EMPA Synthesis

The primary role of this compound is to provide the 6-methoxypyridin-3-amine core structure required for the synthesis of EMPA. The Boc group ensures the amine remains unreactive during the initial synthetic steps and can be cleanly removed under acidic conditions to allow for subsequent functionalization.

Therapeutic Target: Orexin-2 Receptor (OX2R)

EMPA selectively targets the orexin-2 receptor, a G-protein-coupled receptor (GPCR) predominantly found in the brain. The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of arousal, wakefulness, and appetite. By antagonizing the OX2R, EMPA inhibits the wake-promoting signals of orexin peptides, thereby facilitating the onset and maintenance of sleep.

Quantitative Biological Data for EMPA

The biological activity of EMPA has been characterized in various in vitro assays. The data highlights its high affinity and selectivity for the human orexin-2 receptor (hOX2R).

ParameterReceptorValueAssay TypeReference
IC₅₀ hOX2R2.3 nMRadioligand Binding Assay[1]
hOX1R1900 nMRadioligand Binding Assay[1]
hOX2R8.8 ± 1.7 nMOrexin-A induced Ca²⁺ mobilization[2][3]
hOX2R7.9 ± 1.7 nMOrexin-B induced Ca²⁺ mobilization[2][3]
Kᵢ hOX2R1.10 ± 0.24 nM[³H]EMPA Binding Assay
hOX1R900.0 ± 67.0 nM[³H]SB 674042 Binding Assay
Kₑ hOX2R1.1 nM[³H]EMPA Binding Assay
pA₂ hOX2R8.6Orexin-A evoked [³H]IP accumulation[2]
hOX2R8.8Orexin-B evoked [³H]IP accumulation[2]

Experimental Protocols

The synthesis of EMPA from this compound involves a multi-step sequence. The following protocols are based on established chemical transformations for Boc-deprotection, sulfonamide formation, and N-alkylation.

Workflow for EMPA Synthesis

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: N-Alkylation A tert-Butyl (6-methoxypyridin-3-yl)carbamate B 5-Amino-2-methoxypyridine A->B TFA or HCl in DCM/Dioxane C N-(6-methoxypyridin-3-yl)-2- methylbenzenesulfonamide B->C o-Toluenesulfonyl chloride, Pyridine E EMPA C->E React with D, Base (e.g., K2CO3), Solvent (e.g., DMF) D N-(2-Chloroacetyl)-N-ethyl- (pyridin-3-ylmethyl)amine

Caption: Synthetic workflow for EMPA from the starting carbamate.

Protocol 1: Deprotection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of hydrochloric acid in dioxane (e.g., 4M), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-amino-2-methoxypyridine. The product can be used in the next step without further purification if deemed sufficiently pure.

Protocol 2: Sulfonamide Formation
  • Reagent Preparation: Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous pyridine, which acts as both solvent and base.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add o-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove pyridine hydrochloride.

  • Purification: The crude product, N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: N-Alkylation to yield EMPA
  • Reagent Preparation: In a flask, dissolve the sulfonamide from Protocol 2 (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.

  • Alkylation: Add the alkylating agent, N-(2-chloroacetyl)-N-ethyl-(pyridin-3-ylmethyl)amine (1.1 eq), to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude EMPA is then purified by flash column chromatography on silica gel to yield the final product.

Orexin Signaling Pathway

Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors. Their activation by orexin-A or orexin-B initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. EMPA acts by blocking the binding of orexin peptides to OX2R, thus inhibiting this signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OX2R OX2 Receptor Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates Orexin Orexin-A Orexin-B Orexin->OX2R Binds & Activates EMPA EMPA (Antagonist) EMPA->OX2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Cellular_Response Cellular Response (Increased Neuronal Excitability, Wakefulness) PKC->Cellular_Response Phosphorylates Targets

Caption: Orexin-2 receptor signaling pathway and the antagonistic action of EMPA.

References

Application Notes and Protocols for tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl (6-methoxypyridin-3-yl)carbamate as a versatile building block in medicinal chemistry and drug discovery. Detailed protocols for its use in key synthetic transformations are provided below, along with relevant data and visualizations to guide researchers in their synthetic endeavors.

Introduction

This compound is a key heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its structure incorporates a pyridine ring, a common scaffold in many pharmaceuticals, substituted with a methoxy group and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and site-selective modifications. This makes it a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 183741-80-2
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance Off-white to white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of substituted aminopyridines, which are privileged structures in many kinase inhibitors. The 6-methoxy-3-aminopyridine core, accessible after deprotection, serves as a key pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.

One notable application is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 can effectively block this inflammatory cascade.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB NFkB_IkB NF-κB/IκB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1 AP-1 MAPK_cascade->AP1 AP1->Gene_Expression Inhibitor IRAK4 Inhibitor (derived from building block) Inhibitor->IRAK4

Figure 1: IRAK4 Signaling Pathway

Experimental Protocols

The following protocols describe common transformations involving this compound.

The removal of the Boc protecting group is a crucial first step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.

Boc_Deprotection_Workflow Start tert-Butyl (6-methoxypyridin-3-yl)carbamate Reagents Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Product 3-Amino-6-methoxypyridine Workup->Product

Figure 2: Boc Deprotection Workflow

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add the acidic reagent, for example, trifluoroacetic acid (TFA) (2-10 eq) dropwise at 0 °C. Alternatively, a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4 M) can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-amino-6-methoxypyridine.

Quantitative Data for Boc Deprotection:

Acidic ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1-2>95
4 M HCl in 1,4-Dioxane1,4-DioxaneRT2-4>95

The pyridine ring of the deprotected 3-amino-6-methoxypyridine can be further functionalized. For instance, if the pyridine ring is halogenated (e.g., at the 2- or 5-position), it can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents.

Suzuki_Coupling_Workflow Start Halogenated (6-methoxypyridin-3-yl)carbamate Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Reagents Reaction Heat in Solvent (e.g., Toluene/Water) Reagents->Reaction Workup Work-up (Extraction, Chromatography) Reaction->Workup Product Coupled Product Workup->Product

Application Notes: The Role of tert-Butyl (6-methoxypyridin-3-yl)carbamate in the Synthesis of Pyridone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure. tert-Butyl (6-methoxypyridin-3-yl)carbamate is a versatile and strategically important building block for introducing this key pharmacophore. The Boc-protected amine at the 3-position and the methoxy group at the 6-position offer orthogonal handles for synthetic elaboration. The methoxy group can serve as a precursor to a pyridone moiety, a structural feature present in numerous potent kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, using its conversion to a key pyridone intermediate as a representative application. We will focus on a detailed protocol for a directed ortho-lithiation, a fundamental transformation that enables the introduction of diverse functionality for exploring structure-activity relationships (SAR).

Application: Synthesis of a Core Intermediate for Pyridone-Based Kinase Inhibitors

Pyridone and methoxypyridine derivatives are key components of inhibitors targeting a range of kinases, including receptor tyrosine kinases like Met and non-receptor tyrosine kinases such as the Src family. Dysregulation of the Src signaling pathway is implicated in cancer progression, influencing cell proliferation, survival, and metastasis. The protocol detailed below describes a foundational step in the synthesis of such inhibitors, starting from this compound.

Representative Kinase Inhibitory Activity

While the direct synthetic protocol from the starting material leads to an intermediate, the resulting pyridone-based scaffolds have demonstrated potent inhibitory activity against various kinases. The table below presents representative data for pyridone-based inhibitors against c-Src kinase to illustrate the potential of this molecular scaffold.

Compound TypeTarget KinaseIC50 (µM)
Pyridin-2(1H)-one Derivative 1c-Src15.2
Pyridin-2(1H)-one Derivative 2c-Src12.5[1]
Pyridin-2(1H)-one Derivative 3c-Src22.8

Experimental Protocols

Protocol 1: Directed Ortho-Lithiation of this compound

This protocol describes the selective lithiation of the C2 position of the pyridine ring, directed by the methoxy group, and subsequent quenching with an electrophile (in this case, iodine). This reaction creates a versatile intermediate for further elaboration via cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous Diethyl Ether (Et₂O)

  • Tetramethylethylenediamine (TMEDA)

  • n-Butyl Lithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (2.5 g, 11 mmol, 1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous diethyl ether (50 mL), followed by tetramethylethylenediamine (TMEDA) (5.0 mL, 33 mmol, 3.0 eq). Stir the mixture until a homogeneous solution is formed.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath and continue stirring for 15 minutes.

  • Lithiation: While maintaining the temperature at -78 °C, add n-Butyl Lithium (10 mL of a 2.5 M solution, 25 mmol, 2.3 eq) dropwise via syringe over 10 minutes. A color change is typically observed. Allow the reaction to stir at this temperature for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (5.6 g, 22 mmol, 2.0 eq) in anhydrous THF (20 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the iodine color disappears, followed by the addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, tert-butyl (2-iodo-6-methoxypyridin-3-yl)carbamate, can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of a Key Intermediate

The following diagram outlines the synthetic workflow described in Protocol 1.

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Product Intermediate start tert-Butyl (6-methoxypyridin-3-yl)carbamate step1 1. Dissolve in Et₂O with TMEDA 2. Cool to -78 °C start->step1 step2 Add n-BuLi (Lithiation at C2) step1->step2 step3 Quench with Iodine (I₂) step2->step3 step4 Workup & Purification step3->step4 end tert-Butyl (2-iodo-6-methoxypyridin-3-yl)carbamate step4->end

Caption: Synthetic workflow for the ortho-iodination of the starting carbamate.

Signaling Pathway: Representative Target (Src Kinase Pathway)

The intermediates derived from this compound can be used to synthesize inhibitors that target key signaling nodes. The diagram below illustrates the c-Src signaling pathway, a common target for pyridone-based kinase inhibitors, which plays a central role in cell proliferation and survival.

G RTK Growth Factor Receptor (e.g., EGFR) Src c-Src RTK->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation FAK->Proliferation (Migration) Ras->Proliferation PI3K->Proliferation Inhibitor Pyridone-based Inhibitor Inhibitor->Src

Caption: Simplified c-Src signaling pathway and the point of inhibition.

References

Application Notes and Protocols for CAS 945615-59-8 (PF-04979064)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 945615-59-8, also known as PF-04979064, is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4][5] As central regulators of the PI3K/AKT/mTOR signaling pathway, these kinases are critical in controlling cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a frequent occurrence in various human cancers, making its components attractive targets for therapeutic intervention.[2][4][6] PF-04979064, an ATP-competitive inhibitor, has demonstrated robust activity in both in vitro and in vivo models, highlighting its potential as a valuable research tool and a candidate for further drug development.[2][5] Recent studies have shown its ability to inhibit the proliferation of gastric cancer cells and enhance their sensitivity to conventional chemotherapy.[5][7]

These application notes provide a comprehensive overview of the experimental use of PF-04979064, including its mechanism of action, key quantitative data, and detailed protocols for its application in cancer research.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PF-04979064.

Table 1: In Vitro Kinase and Cellular Potency

TargetAssay TypeValueReference
PI3KαKi0.13 nM[1][2][3]
PI3KγKi0.111 nM[2]
PI3KδKi0.122 nM[2]
mTORKi1.42 nM[1][2][3]
BT20 CellspAKT (S473) Inhibition IC50144 nM[2]

Table 2: In Vivo Rat Pharmacokinetic Profile

ParameterValueUnitReference
Volume of Distribution (Vdss)5.23L/kg[1][2]
Clearance (Cl)19.3mL/min/kg[1][2]
Half-life (T1/2)1.85h[1][2]
Oral Bioavailability (F%)61%[1][2]

Table 3: In Vivo Efficacy in U87MG Mouse Xenograft Model

DoseScheduleTumor Growth Inhibition (TGI)Reference
40 mg/kgOnce Daily (QD)88%[2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by PF-04979064 and a general workflow for evaluating its in vitro and in vivo efficacy.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibition (when unphosphorylated) Inhibitor PF-04979064 Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Diagram 1: PI3K/AKT/mTOR signaling pathway inhibited by PF-04979064.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Prepare PF-04979064 Stock Solution (DMSO) cell_culture Culture Cancer Cell Lines prep->cell_culture proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_culture->proliferation_assay western_blot Western Blot for pAKT, pS6K, etc. cell_culture->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay formulation Prepare Dosing Formulation animal_model Establish Xenograft Tumor Model in Mice formulation->animal_model dosing Administer PF-04979064 (e.g., Oral Gavage) animal_model->dosing tumor_measurement Measure Tumor Volume and Body Weight dosing->tumor_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd

Diagram 2: General experimental workflow for evaluating PF-04979064.

Experimental Protocols

Preparation of Stock and Working Solutions

a. In Vitro Stock Solution (10 mM in DMSO)

  • Materials:

    • PF-04979064 powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of PF-04979064 for the desired volume and concentration (Molecular Weight: 446.49 g/mol ).

    • Aseptically weigh the calculated amount of PF-04979064 and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.[3]

    • Vortex or sonicate the solution to ensure complete dissolution.[3]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

b. In Vivo Dosing Formulation

Note: The optimal formulation may vary depending on the administration route and animal model. The following is a general protocol.

  • Materials:

    • 10 mg/mL PF-04979064 in DMSO stock solution

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure (for a 1 mg/mL final concentration):

    • To prepare 1 mL of the dosing solution, start with 100 µL of the 10 mg/mL DMSO stock solution.[1]

    • Add 400 µL of PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

    • Mix the final solution thoroughly before administration.

    • It is recommended to prepare this formulation fresh on the day of use.[1]

In Vitro Cell-Based Assays

a. Cell Proliferation Assay (using Gastric Cancer Cell Lines)

  • Cell Lines: AGS (human gastric adenocarcinoma) or HGC-27 (undifferentiated gastric cancer).[5][7]

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of PF-04979064 in the complete culture medium. The final DMSO concentration should not exceed 0.1%.[3]

    • Replace the medium in the wells with the medium containing different concentrations of PF-04979064. Include a vehicle control (DMSO only).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

b. Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition

  • Procedure:

    • Plate cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of PF-04979064 for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the extent of pathway inhibition.[5][7]

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation:

    • Subcutaneously implant a suspension of cancer cells (e.g., U87MG glioblastoma cells) into the flank of each mouse.[2]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and vehicle control groups.

    • Administer PF-04979064 or vehicle control daily via the desired route (e.g., oral gavage) at the specified dose (e.g., 40 mg/kg).[2]

    • Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies via Western blot).

    • Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

PF-04979064 is a potent dual PI3K/mTOR inhibitor with well-characterized in vitro and in vivo activities. The protocols outlined in these application notes provide a foundation for researchers to investigate its effects on cancer cell signaling, proliferation, and tumor growth. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

References

Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is a standard N-Boc protection of an amino-pyridine derivative.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use is attributed to its ease of introduction, stability under a wide range of reaction conditions, and the mild acidic conditions required for its removal. This compound serves as a crucial building block, enabling the selective modification of other functional groups within a molecule while the amine is protected.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic attack of the amino group of 6-methoxypyridin-3-amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base, which deprotonates the resulting ammonium intermediate, or can proceed without a base, albeit potentially at a slower rate. The reaction releases tert-butanol and carbon dioxide as byproducts.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound based on analogous Boc protection reactions of aminopyridines. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Starting Material 6-methoxypyridin-3-amine-
Reagent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equivalents
Base (Optional) Triethylamine (TEA)1.1 - 1.5 equivalents
Solvent Tetrahydrofuran (THF)Anhydrous
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 2 - 12 hoursMonitored by TLC
Typical Yield 85 - 95%Isolated yield after purification
Purity >98%Determined by HPLC and/or NMR

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 6-methoxypyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) (optional, but recommended)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxypyridin-3-amine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Base (Optional): If using a base, add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Reaction Workflow Diagram

Reaction_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM1 6-methoxypyridin-3-amine Reaction Dissolve & Mix (0°C to RT, 2-12h) SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc2O) SM2->Reaction Base Triethylamine (optional) Base->Reaction Solvent Anhydrous THF Solvent->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product tert-Butyl (6-methoxypyridin-3-yl)carbamate Purify->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Boc_Protection Mechanism of Boc Protection Amine 6-methoxypyridin-3-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Byproducts t-BuOH + CO2 Intermediate->Byproducts Base Base (e.g., TEA) Product->Base Proton Abstraction

Caption: Logical diagram of the Boc protection reaction mechanism.

Application Notes and Protocols for the Purification of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of structurally similar tert-butyl carbamate compounds and are intended to provide a robust starting point for process development.

Overview of Purification Strategies

The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification. The most common and effective methods include:

  • Solvent Slurrying/Washing: An effective technique for removing loosely bound impurities and residual solvents.

  • Recrystallization: A powerful method for achieving high purity by separating the product from soluble and insoluble impurities.

  • Flash Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

The logical workflow for purifying crude this compound often involves an initial washing step followed by either recrystallization or column chromatography for final polishing.

Purification_Workflow Crude Crude tert-Butyl (6-methoxypyridin-3-yl)carbamate Wash Solvent Slurrying/Washing Crude->Wash Recrystallization Recrystallization Wash->Recrystallization Chromatography Flash Column Chromatography Wash->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous tert-butyl carbamate compounds and should be optimized for the specific impurity profile of your material.

Protocol 1: Purification by Solvent Slurrying

This method is suitable as an initial purification step to remove residual reagents and highly soluble impurities.

Materials:

  • Crude this compound

  • Hexane

  • Dichloromethane (DCM)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude solid to a round-bottomed flask.

  • Add a mixture of hexane and dichloromethane, with a suggested starting ratio of 10:1 (v/v). The total solvent volume should be sufficient to create a mobile slurry.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a fresh portion of the hexane/DCM mixture.

  • Dry the purified solid under reduced pressure at 25 °C for 6 hours to afford the purified product.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for achieving high purity of solid compounds. The choice of solvent is critical and should be determined through small-scale solubility tests. Ethanol has been shown to be an effective solvent for the crystallization of similar carbamate compounds.[2]

Materials:

  • Crude or partially purified this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (e.g., Merck 60)

  • Eluent system (e.g., hexane-ethyl acetate gradient)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) supplies for monitoring

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.[3][4]

Data Presentation

While specific quantitative data for the purification of this compound is not available in the cited literature, the following table provides a template for recording and comparing the effectiveness of different purification techniques based on typical outcomes for similar compounds.

Purification MethodTypical Recovery (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Solvent Slurrying80-95%>95%Fast, simple, good for removing minor impurities.May not remove structurally similar impurities.
Recrystallization70-90%>99%Can provide very high purity, scalable.Requires suitable solvent, potential for product loss in mother liquor.
Flash Chromatography50-85%>98%Excellent for complex mixtures, high resolution.Time-consuming, requires more solvent, may be less scalable.

Visualization of Method Selection

The choice of purification method is often guided by the initial purity of the crude material and the desired final purity.

Method_Selection Start Assess Crude Purity HighPurity High Initial Purity (>90%) Start->HighPurity High LowPurity Low Initial Purity (<90%) Start->LowPurity Low Slurry Solvent Slurrying HighPurity->Slurry Column Flash Column Chromatography LowPurity->Column Recrystallize Recrystallization Slurry->Recrystallize FinalProduct High Purity Product (>99%) Recrystallize->FinalProduct Column->Recrystallize

References

Application Notes and Protocols for the Analysis of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are designed to guide researchers in assessing the purity, identity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and monitoring reaction progress. A reverse-phase method is typically employed for the separation of this and related pyridine derivatives.

Experimental Protocol:

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven is suitable for this analysis.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • 0.45 µm syringe filter

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: Hold at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.[1]

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention Time (RT) ~ 8-12 min
Purity (by area %) > 95%
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in ACN/H2O prep1->prep2 prep3 Filter prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 275 nm analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol:

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HPyridine H-2
~7.6d1HPyridine H-4
~6.7d1HPyridine H-5
~6.5s1HNH
~3.9s3HOCH₃
~1.5s9HC(CH₃)₃

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160C=O (carbamate)
~153Pyridine C-6
~140Pyridine C-2
~135Pyridine C-4
~130Pyridine C-3
~110Pyridine C-5
~80C (CH₃)₃
~53OC H₃
~28C(C H₃)₃

Logical Relationship of NMR Analysis:

NMR_Logic cluster_sample Sample cluster_analysis NMR Analysis cluster_data Structural Information cluster_confirmation Confirmation Sample This compound H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton (Chemical Shift) C13_NMR->Carbon_Backbone Structure_Confirmed Structure Confirmed Proton_Env->Structure_Confirmed Carbon_Backbone->Structure_Confirmed

NMR Structural Confirmation Logic

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis.

Experimental Protocol:

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in methanol or acetonitrile containing 0.1% formic acid.

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • The sample can be introduced via direct infusion or through an LC system.

Expected Mass Spectrometry Data:

m/zIon SpeciesDescription
225.1 [M+H]⁺ Protonated molecular ion
169.1[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group
125.1[M - Boc + H]⁺Loss of the entire Boc group

Fragmentation Pathway:

MS_Fragmentation M_H [M+H]⁺ m/z = 225.1 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 169.1 M_H->M_isobutylene - C₄H₈ M_Boc [M - Boc + H]⁺ m/z = 125.1 M_H->M_Boc - C₅H₉O₂

Proposed MS Fragmentation Pathway

References

Application Notes and Protocols: tert-Butyl (6-methoxypyridin-3-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-3-yl)carbamate is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for medicinal chemistry. The presence of a Boc-protected amine and a methoxy-substituted pyridine ring allows for selective and sequential functionalization. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, while the pyridine ring can participate in various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The primary utility of this compound lies in its role as a precursor to substituted aminopyridines, which are prevalent in a wide array of biologically active molecules, including kinase inhibitors. The two principal types of transformations it undergoes are Palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A significant application of this reagent is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of B-cell malignancies.[1][2][3][4][5]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is typically the C-X bond on a coupling partner that reacts with an organoboron species derived from the pyridine, or vice-versa. For the purpose of this protocol, we will illustrate a general procedure for the coupling of an aryl halide with a boronic acid, a reaction for which the title compound could be a precursor or a subsequent coupling partner.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for substrates like this compound or its derivatives.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions Aryl_Br Ar-Br Product Ar-Ar' Aryl_Br->Product Pd Catalyst, Base, Solvent, Heat Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Product Pd_Catalyst Pd(OAc)2 / PPh3 Base Na2CO3 (aq) Solvent n-Propanol / H2O

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/SolventSupplierPurity
Aryl halideCommercially available≥98%
Arylboronic acidCommercially available≥98%
Palladium(II) acetate (Pd(OAc)₂)Commercially availableCatalyst grade
Triphenylphosphine (PPh₃)Commercially available≥99%
Sodium carbonate (Na₂CO₃)Commercially availableACS grade
n-PropanolCommercially availableAnhydrous
Deionized waterIn-house---
Ethyl acetateCommercially availableACS grade
HexanesCommercially availableACS grade
Sodium sulfate (Na₂SO₄)Commercially availableAnhydrous
Activated charcoalCommercially available---

Procedure: [6]

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide (5.02 mmol, 1.00 g), the arylboronic acid (5.68 mmol, 0.692 g), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes to ensure complete dissolution of all solids.

  • To the solution, add palladium acetate (0.016 mmol, 3.6 mg), triphenylphosphine (0.0488 mmol, 12.8 mg), 2 M aqueous sodium carbonate (6.48 mmol, 3.25 mL), and deionized water (2.0 mL).

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC (4:1 hexanes:ethyl acetate).

  • Upon completion, cool the reaction to room temperature. Add water (7 mL) and stir the mixture open to the air for 5 minutes.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash them with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Transfer the organic phase to a 125 mL Erlenmeyer flask, add activated charcoal (0.50 g) and anhydrous sodium sulfate (1 g), and stir for 10 minutes.

  • Filter the solution through a bed of Celite® into a filter flask and rinse the Celite® with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude biaryl product as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/methanol).

Quantitative Data (Example from Literature): [6]

Aryl HalideArylboronic AcidProductYield
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl85-95%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides. This compound can serve as the amine component after deprotection, or a derivative can act as the aryl halide.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of an aryl bromide with a primary amine.

Reaction Workflow:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

Reagent/SolventSupplierPurity
Aryl bromideCommercially available≥98%
Primary amineCommercially available≥98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially availableCatalyst grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercially available≥98%
Sodium tert-butoxide (NaOtBu)Commercially available≥97%
TolueneCommercially availableAnhydrous
Diethyl etherCommercially availableACS grade
Celite®Commercially available---

Procedure: [7]

  • In a glovebox, charge an oven-dried resealable Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 134 mg).

  • Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous toluene (2 mL) and seal the tube with a screw cap.

  • Remove the tube from the glovebox and heat the reaction mixture in an oil bath at 100 °C for the appropriate time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired arylamine.

Quantitative Data (Representative Examples): [7]

Aryl HalideAmineProductYield
4-BromotolueneAniline4-Methyl-N-phenylaniline95%
1-Bromo-4-methoxybenzeneBenzylamineN-Benzyl-4-methoxyaniline92%

Signaling Pathway Context: BTK Inhibition

This compound is a key building block for the synthesis of complex heterocyclic molecules, including potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies.

BTK_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation BTK_Inhibitor BTK Inhibitor (Synthesized from a derivative of the title compound) BTK_Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the role of BTK inhibitors.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex, biologically active molecules, particularly kinase inhibitors, makes it an important tool for researchers in drug discovery and development. The protocols provided herein offer a starting point for the application of this building block in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.

References

Application Notes and Protocols: tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential information and standardized protocols for the safe handling, storage, and use of tert-Butyl (6-methoxypyridin-3-yl)carbamate. This compound is a key intermediate in medicinal chemistry and drug development, primarily utilized as a protected form of 5-amino-2-methoxypyridine. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Chemical and Physical Properties

The properties of this compound are summarized below. Proper understanding of these characteristics is fundamental to its safe handling and application.

PropertyValueReference
CAS Number 183741-80-2[INDOFINE Chemical Company]
Molecular Formula C₁₁H₁₆N₂O₃[PubChem]
Molecular Weight 224.26 g/mol [PubChem]
Appearance White to off-white solid[Fisher Scientific]
Solubility Insoluble in water. Soluble in alcohols, chloroform, and methylene chloride.[ChemicalBook]
Stability Stable under recommended storage conditions.[Fisher Scientific]

Note: Properties such as melting point and boiling point are not consistently reported for this specific isomer in the reviewed literature; data often pertains to related carbamate compounds.

Safety and Handling Protocols

All handling of this chemical should be performed by trained personnel in a laboratory setting.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a certified chemical fume hood when handling the solid powder to avoid inhalation of dust.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or glasses.

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Skin and Body Protection : Wear a lab coat and long-sleeved clothing. Ensure skin is not exposed.

Safe Handling Procedure
  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Avoid formation of dust when handling the solid. [Fisher Scientific] Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Avoid contact with skin, eyes, and clothing. [TCI Chemicals]

  • Avoid ingestion and inhalation. [Fisher Scientific]

  • Wash hands thoroughly with soap and water after handling. [TCI Chemicals]

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [Fisher Scientific]

  • In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. [TCI Chemicals]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. [TCI Chemicals]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Retrieve Compound assess Assess Hazards (Review SDS) start->assess ppe Don Personal Protective Equipment assess->ppe controls Use Engineering Controls (Chemical Fume Hood) ppe->controls handle Weigh and Handle Compound controls->handle cleanup Clean Work Area & Dispose of Waste handle->cleanup doff Doff PPE Correctly cleanup->doff wash Wash Hands Thoroughly doff->wash finish End wash->finish

Diagram 1: General workflow for the safe handling of this compound.

Storage Protocols

Proper storage is essential to maintain the chemical's integrity and prevent degradation.

Recommended Storage Conditions
  • Keep the container tightly closed and sealed. [Fisher Scientific]

  • Store in a dry, cool, and well-ventilated place. [Fisher Scientific]

  • For long-term stability, some suppliers recommend refrigeration (2-8 °C). [BOC Sciences]

  • Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to prevent potential reactions with air or moisture. [TCI Chemicals]

Incompatible Materials and Conditions to Avoid
  • Strong Oxidizing Agents : Avoid contact with strong oxidizing agents. [Fisher Scientific]

  • Acids : The Boc protecting group is labile to strong acids.

  • Conditions to Avoid : Protect from moisture, heat, and direct light.

Application Protocol: Boc Group Deprotection

A primary application of this compound is as a protected amine. The following protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield 5-amino-2-methoxypyridine.

Materials
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Experimental Procedure
  • Dissolution : Dissolve this compound in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar. [BenchChem]

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Acid Addition : Slowly add TFA dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM:TFA (v/v). [BenchChem]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. [BenchChem]

  • Work-up - Quenching : Once the reaction is complete, carefully pour the mixture into a flask containing a stirred, saturated solution of NaHCO₃ to neutralize the excess TFA. Caution : This will generate CO₂ gas; perform this step slowly in a fume hood.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing : Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine product.

  • Purification : The resulting 5-amino-2-methoxypyridine can be purified further by column chromatography or recrystallization if necessary.

G cluster_react Reaction Setup cluster_progress Reaction & Monitoring cluster_workup Work-up & Isolation reactant Dissolve Carbamate in Anhydrous DCM cool Cool to 0 °C reactant->cool add_tfa Add TFA Dropwise cool->add_tfa stir Stir at Room Temp (1-3 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate product Purified Amine Product concentrate->product

Diagram 2: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and optimized protocols for the synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical and agrochemical development. The following information is intended for researchers, scientists, and drug development professionals to enhance reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A1: Low yields in the Boc protection of 6-methoxypyridin-3-amine are often attributed to the reduced nucleophilicity of the amino group. The electron-withdrawing nature of the pyridine ring diminishes the reactivity of the amine.[1] Key factors to consider for yield optimization include:

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and yield.

  • Reagent Stoichiometry: The ratio of 6-methoxypyridin-3-amine to Di-tert-butyl dicarbonate ((Boc)₂O) is crucial.

  • Base Selection: The choice and amount of base can influence the reaction's efficiency.

  • Catalyst: For weakly nucleophilic amines, a catalyst can be essential.

Q2: What are the recommended reaction conditions for maximizing the yield?

A2: For weakly nucleophilic amines like 6-methoxypyridin-3-amine, standard conditions may be insufficient. Consider the following adjustments:

  • Solvent: Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are commonly used.[2] In some cases, alcoholic solvents like methanol have been shown to enhance the rate of Boc protection for aromatic amines.

  • Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.

Q3: Which base should I use, and in what quantity?

A3: While not always mandatory, a base is highly recommended to neutralize the in-situ generated acid and drive the equilibrium towards the product.[2]

  • Common Bases: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are frequently used organic bases.[2]

  • Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base relative to the amine are sufficient.[2]

  • Alternative Bases: For reactions in aqueous or biphasic systems, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be effective.[3]

Q4: I am still observing a low yield even after optimizing the base and reaction conditions. What else can I do?

A4: For challenging substrates, the use of a catalyst is a common strategy to enhance the reaction rate.

  • DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the Boc protection of weakly nucleophilic amines.[2] It is typically used in catalytic amounts (0.1-0.2 equivalents).[2] DMAP activates the Boc anhydride, making it more susceptible to nucleophilic attack by the amine.[2]

Q5: I am observing the formation of multiple products. How can I improve the selectivity of the reaction?

A5: The formation of side products can be a significant issue. Common side reactions and their mitigation strategies include:

  • Di-Boc Protection: The formation of a di-Boc protected amine can occur, especially with an excess of (Boc)₂O and forcing conditions.[1] To minimize this, use a stoichiometric amount of (Boc)₂O (1.0 to 1.1 equivalents) and monitor the reaction closely.[2]

  • Urea Formation: This side reaction can be promoted by the presence of isocyanate impurities in the (Boc)₂O. Using high-purity reagents can help.

Data Presentation: Reaction Condition Optimization

The following table summarizes various reaction conditions for the Boc protection of amines and provides a starting point for optimizing the synthesis of this compound.

ParameterCondition 1 (Standard)Condition 2 (For Weakly Nucleophilic Amines)Condition 3 (Catalytic)Reported Yield Range (General Amines)
Amine 6-methoxypyridin-3-amine6-methoxypyridin-3-amine6-methoxypyridin-3-amineN/A
(Boc)₂O (equiv.) 1.1 - 1.21.1 - 1.51.1 - 1.2N/A
Base (equiv.) TEA (1.2 - 1.5)DIPEA (2.0 - 3.0)TEA (1.2 - 1.5)N/A
Catalyst (equiv.) NoneNoneDMAP (0.1 - 0.2)N/A
Solvent DCM or THFAcetonitrile or THFDCM or THFN/A
Temperature Room Temperature40 - 50 °CRoom TemperatureN/A
Reaction Time 2 - 16 hours12 - 24 hours1 - 4 hoursN/A
Yield Variable (Potentially Low)ImprovedHigh>90% (for many substrates)

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield for the Boc protection of the weakly nucleophilic 6-methoxypyridin-3-amine.

Materials:

  • 6-methoxypyridin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxypyridin-3-amine (1.0 eq) in anhydrous DCM (0.2-0.5 M).

  • Addition of Base and Catalyst: To the stirred solution, add TEA (1.5 eq) followed by DMAP (0.1 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of (Boc)₂O: Add (Boc)₂O (1.1 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA and DMAP), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting_Workflow Synthesis and Troubleshooting Workflow for this compound start Start: 6-methoxypyridin-3-amine reaction Boc Protection Reaction - (Boc)₂O - Base (e.g., TEA) - Solvent (e.g., DCM) start->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Purification monitoring->workup Complete troubleshoot Low Yield or Incomplete Reaction? monitoring->troubleshoot Incomplete product Product: tert-Butyl (6-methoxypyridin-3-yl)carbamate workup->product troubleshoot->workup No optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Adjust Stoichiometry troubleshoot->optimize_conditions Yes add_catalyst Add Catalyst: - DMAP (0.1-0.2 eq) troubleshoot->add_catalyst Still Low Yield optimize_conditions->reaction add_catalyst->reaction Boc_Protection_Mechanism Catalytic Role of DMAP in Boc Protection Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Activated_Intermediate Acylpyridinium Intermediate (Highly Reactive) Boc2O->Activated_Intermediate + DMAP DMAP DMAP (4-Dimethylaminopyridine) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine 6-methoxypyridin-3-amine (Nucleophile) Product tert-Butyl (6-methoxypyridin-3-yl)carbamate Tetrahedral_Intermediate->Product Collapse & Proton Transfer

References

Technical Support Center: Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis involves the protection of the amino group of 5-amino-2-methoxypyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, results in the formation of a carbamate linkage. The reaction is typically carried out in the presence of a base.[1]

Q2: My reaction is showing low to no conversion. What are the likely causes?

Several factors can contribute to a sluggish or failed reaction:

  • Low Nucleophilicity of the Amine: The starting material, 5-amino-2-methoxypyridine, is an aminopyridine. The nitrogen atom's lone pair of electrons is delocalized into the pyridine ring, reducing its nucleophilicity and making it less reactive towards Boc₂O compared to aliphatic amines.

  • Inadequate Activation: Standard conditions using only a base like triethylamine (TEA) may not be sufficient to drive the reaction to completion with a weakly nucleophilic amine.[2]

  • Poor Solubility: The starting amine may have limited solubility in common aprotic solvents, leading to a heterogeneous mixture and slow reaction rates.

  • Steric Hindrance: While minimal in this specific molecule, steric bulk on other substrates can impede the approach of the Boc anhydride to the amino group.

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

Common side products in Boc protection reactions include:

  • Di-Boc Formation: Reaction of Boc₂O with the already formed carbamate nitrogen can occur under forcing conditions, leading to a doubly protected amine. This is less common with aminopyridines but possible. Using a stoichiometric amount of Boc₂O can help minimize this.

  • Urea Derivatives: If an isocyanate is formed as a byproduct, it can react with the starting amine to form urea derivatives.

  • Unreacted Starting Material: Due to the low reactivity of the aminopyridine, incomplete conversion is a common issue, leading to a mixture of starting material and product that can be difficult to separate. A Chinese patent suggests that standard methods can result in low yields and poor selectivity.[2]

Q4: What are the recommended solvents and bases for this synthesis?

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane are commonly used.

  • Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently employed to neutralize the acid byproduct. For poorly nucleophilic amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial, though it may not be sufficient on its own. An improved method utilizes coupling agents in addition to a base.[2]

Q5: How can I improve the yield and selectivity of my reaction?

For weakly nucleophilic aminopyridines, a standard Boc protection protocol often results in low yields. A more robust method involves the use of peptide coupling agents to activate the system. A patented procedure for aminopyridines utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base. This method has been shown to significantly improve yields (to 80-90%) and selectivity for mono-Boc protection.[2]

Q6: What is the best workup and purification strategy?

A typical workup involves:

  • Quenching the reaction mixture, often with water or a saturated aqueous solution of sodium bicarbonate.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

The crude product is often purified by flash column chromatography on silica gel to separate it from unreacted starting materials and any side products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Yield 1. Low nucleophilicity of the aminopyridine.2. Insufficient reaction time.3. Ineffective base or activation.1. Switch to the enhanced protocol using EDCI and HOBT as activating agents.2. Monitor the reaction by TLC until the starting material is consumed (typically 0.5-2 hours with the enhanced protocol).[2]3. Ensure the correct stoichiometry of reagents as detailed in the experimental protocol.
Formation of Side Products 1. Over-reaction leading to di-Boc product.2. Reaction temperature is too high.1. Use a controlled molar ratio of aminopyridine to Boc₂O (e.g., 1:1.5).[2]2. Maintain the reaction at room temperature.[2]
Difficulty in Product Purification 1. Close polarity of the product and starting material.2. Oily product that is difficult to handle.1. Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.2. If the product is an oil, ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexanes may induce crystallization.
Reaction Stalls 1. Reagents have degraded (especially Boc₂O).2. Presence of moisture in the reaction.1. Use fresh, high-purity Boc₂O.2. Ensure all glassware is oven-dried and use anhydrous solvents.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Boc protection of aminopyridines based on an enhanced protocol.

SubstrateMolar Ratio (Amine:(Boc)₂O:EDCI:HOBT:TEA)SolventTime (h)Yield (%)Reference
2-Aminopyridine1 : 1.5 : 1.5 : 0.05 : 1.5Dichloromethane290[2]
3-Aminopyridine1 : 1.5 : 1.5 : 0.05 : 1.5Dichloromethane285[2]

Note: This data is from a patented procedure for aminopyridines and serves as a representative example.[2] Yields for 6-methoxypyridin-3-yl)carbamate synthesis may vary.

Experimental Protocols

Enhanced Protocol for Boc Protection of 5-amino-2-methoxypyridine

This protocol is adapted from a patented method for the efficient Boc protection of aminopyridines.[2]

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add EDCI (1.5 eq), HOBT (0.05 eq), TEA (1.5 eq), and finally (Boc)₂O (1.5 eq).

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 5-amino-2-methoxypyridine B This compound A->B R Boc₂O, EDCI, HOBT, TEA DCM, Room Temperature

Caption: Reaction scheme for the synthesis of the target carbamate.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting incomplete reactions.

References

Technical Support Center: tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of tert-Butyl (6-methoxypyridin-3-yl)carbamate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the starting materials and potential side reactions. These typically include:

  • Unreacted 6-methoxypyridin-3-amine: The starting amine is a primary impurity if the reaction does not go to completion.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess Boc anhydride used to drive the reaction to completion may remain.

  • Di-Boc protected amine: A potential byproduct where the Boc group attaches to the pyridine nitrogen, in addition to the amino group, although this is less common under standard conditions.

  • tert-Butanol: A byproduct of the reaction of Boc anhydride with any residual water.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. For high purity, a combination of both methods may be employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, often a mixture of hexane and ethyl acetate, can separate the desired product from its impurities. Visualization under UV light (254 nm) is typically used, and staining with permanganate or other suitable stains can also be employed.

Troubleshooting Guides

Low Purity After Initial Synthesis
Issue Potential Cause Suggested Solution
Product is contaminated with starting amine (6-methoxypyridin-3-amine). Incomplete reaction.- Ensure a slight excess of di-tert-butyl dicarbonate (Boc₂O) is used.- Increase the reaction time or temperature as appropriate for the specific protocol.- Perform an acidic wash (e.g., with dilute HCl) during the workup to remove the basic starting amine.
Presence of excess di-tert-butyl dicarbonate (Boc₂O) in the product. Insufficient quenching or removal during workup.- After the reaction is complete, quench with a mild base like aqueous sodium bicarbonate.- Utilize a workup procedure that includes washing with a dilute basic solution.
Formation of a di-Boc protected byproduct. Reaction conditions are too harsh or prolonged.- Use milder reaction conditions (e.g., lower temperature).- Carefully monitor the reaction progress by TLC to avoid over-reaction.
Issues During Column Chromatography
Issue Potential Cause Suggested Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).- Optimize the eluent system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.- A common starting point for Boc-protected amines is a gradient of ethyl acetate in hexane (e.g., 10% to 50%).
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (less ethyl acetate).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (more ethyl acetate).
Streaking of the product on the column/TLC. The compound may be interacting with the silica gel.- Add a small amount of a modifier to the eluent, such as triethylamine (~0.5-1%), to neutralize acidic sites on the silica gel.
Challenges with Recrystallization
Issue Potential Cause Suggested Solution
The product does not crystallize upon cooling. The solvent is too good at dissolving the compound, even at low temperatures.- Try a different solvent or a solvent mixture. For carbamates, common recrystallization solvents include hexane, ethyl acetate/hexane, or isopropanol/water.- Concentrate the solution to increase the saturation.
The product oils out instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.- Cool the solution more slowly to allow for crystal lattice formation.- Add a seed crystal to induce crystallization.- Try a solvent system where the product has lower solubility.
Low recovery of the purified product. The product has significant solubility in the chosen solvent even at low temperatures.- Minimize the amount of solvent used to dissolve the crude product.- Ensure the solution is cooled to a sufficiently low temperature before filtration.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol or an ethyl acetate/hexane mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data

The following table presents hypothetical data to illustrate the potential improvement in the purity of this compound using different purification methods.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Flash Column Chromatography 85>9880
Recrystallization 85>9775
Combined Chromatography & Recrystallization 85>99.565

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) chromatography Flash Column Chromatography start->chromatography Primary Method recrystallization Recrystallization start->recrystallization Alternative/Secondary Method purity_check Purity Analysis (TLC, HPLC, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Repurify if needed final_product Pure Product (>98% Purity) purity_check->final_product Meets Specification

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product poor_sep Poor Separation start->poor_sep wrong_rf Incorrect Rf start->wrong_rf streaking Streaking start->streaking no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield optimize_eluent optimize_eluent poor_sep->optimize_eluent Optimize Eluent adjust_polarity adjust_polarity wrong_rf->adjust_polarity Adjust Polarity add_modifier add_modifier streaking->add_modifier Add Modifier (e.g., Et3N) change_solvent change_solvent no_crystals->change_solvent Change Solvent/Concentrate slow_cooling slow_cooling oiling_out->slow_cooling Slower Cooling/Seed Crystal min_solvent min_solvent low_yield->min_solvent Minimize Solvent/Cool Thoroughly

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: tert-Butyl (6-methoxypyridin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the reaction of 5-amino-2-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] This reaction, a nucleophilic acyl substitution, results in the formation of the corresponding N-tert-butoxycarbonyl (Boc) protected amine. Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), and the reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM).[1][2]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the Boc protection of 5-amino-2-methoxypyridine can stem from several factors. Aminopyridines can be poorly nucleophilic, leading to incomplete or slow reactions.[3] Additionally, side reactions such as the formation of a di-Boc substituted product can occur, although this is less common.[4][5] Suboptimal reaction conditions, such as incorrect stoichiometry, temperature, or reaction time, can also significantly impact the yield. Inadequate purification techniques may also lead to product loss.

Q3: Are there any alternative methods to improve the yield and selectivity of the reaction?

A3: Yes, for challenging aminopyridine substrates, an alternative method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) in the presence of a base.[4][5] This method has been reported to improve both the yield and selectivity of the Boc protection, minimizing the formation of side products.[4][5]

Q4: What are the typical work-up and purification procedures for this compound?

A4: A standard work-up procedure involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and hydrolyze excess Boc₂O.[6] The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.[6] Purification is commonly achieved by flash column chromatography on silica gel or by recrystallization.[7][8]

Q5: How can I confirm the successful synthesis of this compound?

A5: The structure of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected shifts in the NMR spectrum and the molecular ion peak in the mass spectrum will confirm the identity of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Nucleophilicity of Starting Material: 5-amino-2-methoxypyridine is an electron-deficient amine, which can result in a sluggish reaction.[3] 2. Insufficient Reagent Activity: The Boc₂O may have degraded due to improper storage. 3. Inadequate Base: The base used may not be strong enough to facilitate the reaction effectively.1. Increase the reaction time and/or temperature. Consider using a more forcing solvent like refluxing THF or dioxane.[1] Alternatively, employ the EDCI/HOBT activation method.[4][5] 2. Use fresh, high-purity Boc₂O. 3. Switch to a more effective base such as DMAP (can be used catalytically with a stoichiometric amount of a weaker base like TEA).
Formation of Side Products 1. Di-Boc Protected Product: Over-reaction can lead to the formation of the di-tert-butoxycarbonyl derivative.[4][5] 2. Unidentified Impurities: Potential side reactions with solvent or impurities in the starting materials.1. Use a controlled stoichiometry of Boc₂O (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. The EDCI/HOBT method can also improve selectivity.[4][5] 2. Ensure the use of high-purity, dry solvents and reagents. Characterize the impurities by MS to understand their origin.
Difficult Purification 1. Co-elution of Product and Impurities: The product and side products may have similar polarities, making chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize easily.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). 2. Attempt recrystallization from different solvent systems. If the product remains an oil, purification by column chromatography is the best alternative.

Experimental Protocols

Standard Boc Protection Protocol

This protocol is a general procedure based on standard literature methods for the Boc protection of amines.[1][9]

  • Reaction Setup: To a solution of 5-amino-2-methoxypyridine (1.0 eq.) in dry tetrahydrofuran (THF, 0.2 M) is added triethylamine (1.5 eq.). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Enhanced Protocol for Improved Yield

This protocol incorporates the use of EDCI and HOBT, which can be beneficial for less reactive aminopyridines.[4][5]

  • Reaction Setup: To a solution of 5-amino-2-methoxypyridine (1.0 eq.), di-tert-butyl dicarbonate (1.5 eq.), EDCI (1.5 eq.), and HOBT (0.1 eq.) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.5 eq.).

  • Reaction: The mixture is stirred at room temperature for 2-4 hours.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the final product.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 5-amino-2-methoxypyridine 5-Amino-2-methoxypyridine Product tert-Butyl (6-methoxypyridin-3-yl)carbamate 5-amino-2-methoxypyridine->Product + Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product + Base Base (e.g., TEA, DMAP) Base->Product Solvent Solvent (e.g., THF, DCM) Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Start Reaction check_completion Monitor Reaction by TLC/LC-MS start->check_completion workup Aqueous Work-up and Extraction check_completion->workup Complete incomplete Incomplete Reaction check_completion->incomplete Incomplete side_products Side Products Observed check_completion->side_products Side Products purify Purify by Chromatography/ Recrystallization workup->purify product Desired Product purify->product troubleshoot_incomplete Increase Temp/Time or use EDCI/HOBT incomplete->troubleshoot_incomplete troubleshoot_side Adjust Stoichiometry or use EDCI/HOBT side_products->troubleshoot_side troubleshoot_incomplete->start Restart troubleshoot_side->start Restart

Caption: A logical workflow for troubleshooting the synthesis reaction.

References

Technical Support Center: Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the protection of the amino group of 6-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Q2: Which solvents are appropriate for this reaction?

Commonly used solvents include tetrahydrofuran (THF), dioxane, acetonitrile, and dichloromethane (DCM). The choice of solvent can influence reaction kinetics and solubility of reagents.

Q3: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions include the formation of the di-Boc protected product, where both the amino group and the pyridine nitrogen are protected, and the formation of urea derivatives, which can occur under certain conditions. Incomplete reaction due to the lower nucleophilicity of the aminopyridine is also a common issue.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. The disappearance of the starting material (6-methoxypyridin-3-amine) and the appearance of the product spot can be visualized, typically under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the standard purification methods for the final product?

The product is typically purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inadequate Base: The base may be too weak to facilitate the reaction, especially given the reduced nucleophilicity of the aminopyridine. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Reagents: The Boc anhydride may have hydrolyzed, or the amine may be impure.1. Use a stronger base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 3. Ensure the purity and reactivity of the starting materials. Use freshly opened or properly stored Boc anhydride.
Formation of Di-Boc Product 1. Excess Boc Anhydride: Using a large excess of the protecting agent can lead to over-reaction. 2. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting amine can favor the formation of the di-Boc adduct.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc anhydride. 2. Monitor the reaction closely by TLC or HPLC and quench the reaction once the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient Boc Anhydride: Not enough protecting agent was used to react with all of the starting amine. 2. Short Reaction Time: The reaction was stopped before completion.1. Ensure at least one equivalent of Boc anhydride is used. 2. Allow the reaction to stir for a longer duration, monitoring periodically for the disappearance of the starting material.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The product and byproducts may form an emulsion with aqueous layers during extraction. 2. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography to improve separation. A gradient elution may be necessary.

Quantitative Data Summary

Parameter Typical Range Notes
Yield of this compound 75-95%Yields can vary significantly based on the reaction conditions, scale, and purity of the starting materials.
Purity (post-purification) >98%Achievable with careful column chromatography or recrystallization.
Molar Ratio (Amine:Boc₂O:Base) 1 : 1.1 : 1.2A slight excess of Boc anhydride and base is commonly used to ensure complete conversion of the starting amine.
Reaction Time 2-24 hoursHighly dependent on the reaction temperature and the specific base used.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 6-methoxypyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methoxypyridin-3-amine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Stir the solution at room temperature and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Start Start Dissolve_Amine Dissolve 6-methoxypyridin-3-amine and TEA in THF Start->Dissolve_Amine 1. Add_Boc Add Boc₂O solution dropwise Dissolve_Amine->Add_Boc 2. Stir Stir at room temperature Add_Boc->Stir 3. Concentrate Concentrate mixture Stir->Concentrate 4. Monitor by TLC Extract Dissolve in EtOAc, wash with NaHCO₃ & brine Concentrate->Extract 5. Dry_Filter Dry over MgSO₄, filter, and concentrate Extract->Dry_Filter 6. Purify Column Chromatography Dry_Filter->Purify 7. Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Amine 6-methoxypyridin-3-amine Product Desired Product (Mono-Boc) Amine->Product + Boc₂O (Base) Isocyanate Isocyanate Intermediate Amine->Isocyanate + Boc₂O (hindered conditions) Boc2O Boc₂O DiBoc Side Product (Di-Boc) Product->DiBoc + Boc₂O (excess) Urea Side Product (Urea derivative) Isocyanate->Urea + Amine

Caption: Potential side reactions in the Boc protection of 6-methoxypyridin-3-amine.

Technical Support Center: Optimization of tert-Butyl (6-methoxypyridin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-butyl (6-methoxypyridin-3-yl)carbamate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the reaction, ensuring a higher success rate and optimized yield.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Boc protection of 6-methoxypyridin-3-amine can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh and has been stored under anhydrous conditions. Boc₂O is sensitive to moisture and can hydrolyze over time, reducing its reactivity. The 6-methoxypyridin-3-amine should also be of high purity.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. Triethylamine (TEA) is a commonly used base. Ensure that a sufficient excess is used to neutralize the acidic byproduct formed during the reaction. For less reactive amines, a stronger base or the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) might be necessary. However, be cautious with DMAP as it can sometimes promote side reactions.[1]

  • Solvent Effects: The solubility of the starting materials can impact the reaction rate. 6-methoxypyridin-3-amine may have limited solubility in some organic solvents. A co-solvent system, such as a mixture of Tetrahydrofuran (THF) and water, can improve solubility and enhance the reaction rate.[1]

  • Work-up Losses: The product may be lost during the extraction and purification steps. Ensure proper phase separation during the aqueous work-up. If the product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce its loss.

Q2: I am observing the formation of a significant amount of side products. What are these and how can I minimize them?

A2: The most common side product in this reaction is the di-Boc protected amine, where two Boc groups are attached to the nitrogen atom. Another potential side product is the formation of urea derivatives, especially if the reaction is run at high temperatures or if there is moisture contamination.

  • Di-Boc Formation: This occurs when the initially formed carbamate is further acylated by another molecule of Boc₂O. To minimize this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc₂O. Adding the Boc₂O solution slowly to the reaction mixture can also help to control the formation of the di-Boc product.

  • Urea Formation: This side product can arise from the reaction of the amine with any isocyanate impurities present in the Boc₂O or formed in situ. Using high-purity Boc₂O and maintaining anhydrous reaction conditions can suppress urea formation.

  • Influence of DMAP: While catalytic DMAP can accelerate the reaction, it can also promote the formation of side products if used in excess or if the reaction is left for an extended period.[1] If side products are a major issue, consider running the reaction without DMAP or with a reduced catalytic amount.

Q3: What is the optimal temperature for this reaction?

A3: The Boc protection of amines is typically carried out at room temperature.[2] However, for less reactive amines or to expedite the reaction, gentle heating (e.g., to 40-50 °C) can be beneficial. It is advisable to monitor the reaction by TLC to avoid the formation of degradation products at higher temperatures. Some procedures also start the reaction at 0 °C and then allow it to warm to room temperature to better control the initial exotherm.

Q4: How do I choose the right solvent for the reaction and purification?

A4: The choice of solvent depends on the solubility of the starting materials and the reaction conditions.

  • Reaction Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are relatively inert and can dissolve both the amine and Boc₂O.[2] For amines with poor solubility in these solvents, a mixture of THF and water or methanol and water with a suitable base can be employed.[1][3]

  • Purification Solvents: For purification by column chromatography, a mixture of hexane and ethyl acetate is commonly used as the eluent. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude product. For recrystallization, solvents like ethanol, or a mixture of ethyl acetate and hexane can be effective.

Q5: My starting amine is a salt (e.g., hydrochloride). Can I use it directly in the reaction?

A5: No, the amine salt must be neutralized to the free amine before the reaction. This can be achieved by performing a preliminary extraction with a base like sodium bicarbonate or by using at least two equivalents of a tertiary amine base (like triethylamine) in the reaction mixture – one to neutralize the salt and one to catalyze the reaction.

Data Presentation

The following tables summarize the key reaction parameters for the synthesis of this compound based on analogous reactions and general principles of Boc protection.

Table 1: Effect of Solvent and Base on Reaction Yield

Solvent SystemBaseTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Dichloromethane (DCM)Triethylamine (TEA)Room Temperature2 - 480 - 90General Protocol
Tetrahydrofuran (THF)Triethylamine (TEA)Room Temperature2 - 485 - 95[2]
THF / WaterSodium BicarbonateRoom Temperature12 - 1675 - 85General Protocol
Methanol / WaterTriethylamine (TEA)551690 - 97[4]

Table 2: Stoichiometry of Reagents

ReagentMolar EquivalentsPurpose
6-methoxypyridin-3-amine1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5Boc Protecting Agent
Triethylamine (TEA)1.5 - 2.0Base
4-(Dimethylamino)pyridine (DMAP)0.05 - 0.1Catalyst (Optional)

Experimental Protocols

Protocol 1: Standard Boc Protection in an Aprotic Solvent

This protocol is a general and widely used method for the Boc protection of amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxypyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amine).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in a small amount of the same solvent. Add the Boc₂O solution dropwise to the amine solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Protocol 2: Boc Protection in a Mixed Aqueous-Organic Solvent System

This protocol is particularly useful if the starting amine has poor solubility in aprotic organic solvents.

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxypyridin-3-amine (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).

  • Addition of Base: Add sodium bicarbonate (2.0 eq.) to the solution and stir until it dissolves.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature overnight (12-16 hours).

  • Work-up: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 6-methoxypyridin-3-amine in anhydrous solvent (DCM or THF) add_base Add Triethylamine (TEA) start->add_base add_boc Add Boc₂O solution dropwise add_base->add_boc stir Stir at room temperature (2-4 hours) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with 1M HCl, NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup_issues Work-up & Purification start Low Yield? check_boc Check Boc₂O quality (fresh, anhydrous) start->check_boc Yes check_amine Check amine purity start->check_amine Yes incomplete_rxn Incomplete reaction? (Monitor by TLC) start->incomplete_rxn Yes base_issue Suboptimal base? start->base_issue Yes solubility_issue Poor solubility? start->solubility_issue Yes workup_loss Product loss during work-up? start->workup_loss Yes end end check_boc->end check_amine->end extend_time Extend reaction time incomplete_rxn->extend_time increase_temp Increase temperature slightly incomplete_rxn->increase_temp extend_time->end Improved Yield increase_temp->end change_base Use stronger base or add catalytic DMAP base_issue->change_base change_base->end change_solvent Use co-solvent system (e.g., THF/water) solubility_issue->change_solvent change_solvent->end optimize_workup Optimize extraction and washing steps workup_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Degradation of tert-Butyl (6-methoxypyridin-3-yl)carbamate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of tert-Butyl (6-methoxypyridin-3-yl)carbamate and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] This cleavage results in the formation of the free amine (6-methoxypyridin-3-amine), carbon dioxide, and tert-butanol, which can further dehydrate to isobutylene. Even trace amounts of acidic impurities in solvents or on glassware can initiate this degradation.

Q2: How stable is this compound under thermal stress?

Q3: Is this compound sensitive to light?

A3: Substituted pyridine derivatives can be susceptible to photodegradation.[5][6] It is recommended to store the compound protected from light to minimize the risk of photochemical decomposition.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[7][8] Storage at 2-8°C is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q5: Can I use acidic conditions in my reaction involving this compound?

A5: The use of acidic conditions is strongly discouraged as it will lead to the rapid removal of the Boc protecting group.[1][2] If acidic reagents are necessary for a subsequent step, the Boc group should be considered a temporary protecting group that will be cleaved.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low assay or presence of 6-methoxypyridin-3-amine impurity in a freshly opened bottle. Inadequate storage conditions leading to gradual degradation.Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere).
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the starting material in the reaction mixture.Ensure all solvents and reagents are anhydrous and free of acidic impurities. Consider adding a non-nucleophilic base (e.g., DIPEA) as an acid scavenger.[9][10]
TLC analysis shows a new, more polar spot appearing over time in a solution of the compound. Hydrolysis of the Boc group.Prepare solutions fresh before use. If a solution needs to be stored, keep it in a tightly sealed vial at low temperature and consider the use of an acid scavenger.
Discoloration of the solid compound. Possible oxidation or photodegradation.Store the compound in an amber vial or protected from light. Ensure storage under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[11][12][13][14][15]

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

3. Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV and HPLC-MS to determine the percentage of degradation and to identify the degradation products.

Protocol 2: HPLC Method for Purity and Stability Assessment

This method can be used to assess the purity of this compound and to monitor its degradation.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Triggers Cool Cool (2-8°C) Compound This compound Cool->Compound Prevents Dry Dry Dry->Compound Prevents Dark Dark Dark->Compound Prevents Inert Inert Atmosphere Inert->Compound Prevents Acid Acid Degraded Degradation Products Acid->Degraded Heat Heat Heat->Degraded Light Light Light->Degraded Oxidants Oxidizing Agents Oxidants->Degraded

Caption: Factors influencing the stability of this compound.

Start Start: Sample Analysis CheckPurity Is Purity < 98%? Start->CheckPurity CheckReaction Review Reaction Conditions Start->CheckReaction If degradation occurs during reaction CheckStorage Review Storage Conditions CheckPurity->CheckStorage Yes End End: Proceed with Experiment CheckPurity->End No UseFresh Action: Use Fresh Lot & Optimize Storage CheckStorage->UseFresh ModifyReaction Action: Use Anhydrous Solvents, Add Acid Scavenger CheckReaction->ModifyReaction

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate. Below you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inactive Reagents: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. The starting amine may be of poor quality. 2. Insufficiently Basic Conditions: The basicity of the reaction medium may not be high enough to deprotonate the amine, which is necessary for the reaction to proceed. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Reagent Quality Check: Use fresh Boc₂O and ensure the purity of the 6-methoxypyridin-3-amine. 2. Optimize Base: Switch to a stronger base such as DBU or t-BuOLi, or increase the amount of the current base. 3. Increase Temperature: Gradually increase the reaction temperature, for example, to 40-50 °C, and monitor the progress by TLC.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The starting amine may not be fully dissolved in the chosen solvent. 3. Steric Hindrance: The methoxy group on the pyridine ring might slightly hinder the approach of the bulky Boc₂O.1. Extend Reaction Time: Continue the reaction for a longer period (e.g., 24 hours) and monitor by TLC. 2. Improve Solubility: Try a different solvent system, such as a mixture of THF and DMF, or gently heat the mixture to aid dissolution. 3. Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Formation of Side Products 1. Di-Boc Formation: The desired product can react further with Boc₂O to form a di-Boc protected amine. 2. Reaction with Solvent: The solvent may react with the reagents under the reaction conditions.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O and add it portion-wise to the reaction mixture. 2. Choose an Inert Solvent: Use a non-reactive solvent such as THF, dioxane, or acetonitrile.
Difficult Purification 1. Excess Boc₂O: Unreacted Boc₂O can co-elute with the product during chromatography. 2. Formation of tert-Butanol: A byproduct of the reaction that can be difficult to remove.1. Quench Excess Reagent: After the reaction is complete, add a small amount of a primary amine (e.g., a few drops of n-butylamine) to consume any remaining Boc₂O. 2. Aqueous Workup: Perform an aqueous workup to remove water-soluble byproducts like tert-butanol. The product can be extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction. Other suitable solvents include dioxane, acetonitrile, and dichloromethane (DCM). The choice of solvent may depend on the specific base used and the reaction temperature.

Q2: Which base is most effective for this reaction?

A2: Triethylamine (TEA) is a standard and often sufficient base for the Boc protection of amines. However, for less reactive amines like 6-methoxypyridin-3-amine, stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium tert-butoxide (t-BuOLi) can lead to higher yields and faster reaction times.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting amine and the Boc-protected product should have different Rf values, allowing for easy visualization of the reaction's progression.

Q4: What is the best method for purifying the final product?

A4: The most common and effective method for purifying this compound is flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent.

Q5: Can this reaction be scaled up for larger quantities?

A5: Yes, this reaction is amenable to scale-up. When scaling up, it is important to ensure efficient stirring and temperature control. A gradual addition of the Boc₂O may be necessary to manage any exotherm. A successful gram-scale synthesis has been reported for similar reactions.[2]

Experimental Protocols

Protocol 1: Standard Synthesis using Triethylamine

This protocol provides a standard method for the synthesis of this compound using triethylamine as the base.

Materials:

  • 6-methoxypyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 6-methoxypyridin-3-amine (1.0 eq) in anhydrous THF (0.2 M) is added triethylamine (1.5 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Enhanced Synthesis using DBU

This protocol utilizes a stronger base, DBU, which can lead to higher yields and shorter reaction times.

Materials:

  • Same as Protocol 1, with DBU instead of TEA.

Procedure:

  • To a solution of 6-methoxypyridin-3-amine (1.0 eq) in anhydrous THF (0.2 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on literature for similar aromatic amines. Actual results may vary depending on experimental conditions.

Parameter Protocol 1 (TEA) Protocol 2 (DBU)
Starting Amine (eq) 1.01.0
Boc₂O (eq) 1.21.2
Base (eq) 1.51.2
Typical Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 80 - 90%90 - 98%

Visualizations

Reaction_Pathway Amine 6-Methoxypyridin-3-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Intermediate Base Base (e.g., TEA, DBU) Base->Amine Deprotonation Product This compound Intermediate->Product Byproducts t-Butanol + CO₂ + Protonated Base Intermediate->Byproducts Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Check Reagent Quality (Boc₂O, Amine) Start->CheckReagents CheckSolubility Improve Substrate Solubility Start->CheckSolubility Incomplete Reaction IncreaseBase Increase Base Strength or Amount (e.g., use DBU) CheckReagents->IncreaseBase Reagents OK IncreaseTemp Increase Reaction Temperature IncreaseBase->IncreaseTemp No Improvement Success Successful Synthesis IncreaseBase->Success Improvement IncreaseTemp->Success Improvement ExtendRxnTime Extend Reaction Time CheckSolubility->ExtendRxnTime Solubility OK AddCatalyst Add DMAP (catalytic) ExtendRxnTime->AddCatalyst Still Incomplete ExtendRxnTime->Success Reaction Complete AddCatalyst->Success Improvement

References

Technical Support Center: Purification of tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tert-Butyl (6-methoxypyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities arise from the synthesis process, which typically involves the reaction of 6-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). Potential impurities include:

  • Unreacted 6-methoxypyridin-3-amine: The starting material.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent.

  • tert-Butanol: A byproduct of Boc₂O decomposition.

  • Di-Boc protected amine: A potential byproduct where two Boc groups have reacted with the amine.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the recommended method for monitoring the purification process. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to separate the product from impurities. The spots can be visualized under UV light and/or by using a potassium permanganate stain.

Q4: Is the Boc (tert-butoxycarbonyl) protecting group on this compound stable during purification?

A4: The Boc group is generally stable to basic and neutral conditions, as well as to most nucleophiles and mild reducing agents. However, it is sensitive to strong acids. Therefore, it is crucial to avoid acidic conditions during the purification process to prevent premature deprotection of the carbamate.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Suggestion
Product Loss During Extraction Ensure complete extraction from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions. Check the pH of the aqueous layer to ensure the product is not protonated and thus more water-soluble.
Incomplete Elution from Chromatography Column If using column chromatography, ensure the mobile phase is polar enough to elute the product. A gradual increase in polarity (gradient elution) is often more effective than isocratic elution.
Product is Too Soluble in Recrystallization Solvent If attempting recrystallization, the chosen solvent may be too good. Try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Using a co-solvent system (a good solvent and a poor solvent) can be effective.
Premature Precipitation During Recrystallization Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. Rapid cooling can lead to the formation of small, impure crystals.
Product Adsorption to Glassware or Equipment Silanizing glassware can help reduce loss due to adsorption, especially when working with small quantities.
Problem 2: Product Contaminated with Starting Material (6-methoxypyridin-3-amine)
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC before starting the work-up. If necessary, increase the reaction time or the amount of Boc₂O.
Ineffective Work-up An acidic wash (e.g., with dilute HCl or NH₄Cl solution) during the work-up can help to remove the basic starting amine by protonating it and making it water-soluble. Be cautious with the acid strength to avoid deprotection of the desired product.
Co-elution During Column Chromatography The polarity of the eluent may be too high, causing the starting material and product to elute together. Start with a less polar solvent system and gradually increase the polarity to achieve better separation.
Co-crystallization During Recrystallization The chosen recrystallization solvent may not be optimal for separating the product from the starting material. Experiment with different solvent systems.
Problem 3: Product Contaminated with an Unknown Impurity
Potential Cause Troubleshooting Suggestion
Side Reaction During Synthesis Characterize the impurity using techniques like NMR spectroscopy and mass spectrometry to identify its structure. This will help in devising a targeted purification strategy.
Decomposition of Product The product may be unstable under the purification conditions (e.g., prolonged heating during recrystallization). Try to perform the purification at lower temperatures or reduce the time of exposure to potentially harsh conditions.
Impurity from Solvents or Reagents Ensure that all solvents and reagents used are of high purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Add a layer of sand on top of the silica gel to prevent disturbance.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel.

3. Elution:

  • Begin elution with a low-polarity mobile phase, such as 10-20% ethyl acetate in hexanes.

  • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.

  • Collect fractions and monitor them by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Typical Column Chromatography Parameters:

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Typical Rf of Product ~0.3-0.5 in 30% Ethyl Acetate/Hexanes
Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying solid this compound by recrystallization.

1. Solvent Selection:

  • Choose a solvent or solvent system in which the product is highly soluble at high temperatures but poorly soluble at room temperature. Common choices for similar compounds include ethyl acetate/hexanes, isopropanol, or toluene.

2. Dissolution:

  • Place the crude product in a flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Potential Recrystallization Solvents:

Solvent/SystemComments
Ethyl Acetate / HexanesDissolve in hot ethyl acetate and add hexanes until cloudy, then cool.
IsopropanolA single solvent that may work well.
TolueneAnother potential single solvent for recrystallization.

Visualizations

Troubleshooting_Workflow start Crude tert-Butyl (6-methoxypyridin-3-yl)carbamate check_purity Analyze by TLC start->check_purity is_pure Is Purity >95%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Choose Purification Method is_pure->purification_method No column_chrom Column Chromatography purification_method->column_chrom Liquid/Oil or complex mixture recrystallization Recrystallization purification_method->recrystallization Solid analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions check_crystals Check Crystal Purity by TLC/m.p. recrystallization->check_crystals troubleshoot_column Troubleshoot Column Chromatography troubleshoot_column->column_chrom troubleshoot_recryst Troubleshoot Recrystallization troubleshoot_recryst->recrystallization analyze_fractions->troubleshoot_column Poor separation combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure Pure fractions identified combine_pure->pure_product is_crystal_pure Is Purity >95%? check_crystals->is_crystal_pure is_crystal_pure->pure_product Yes is_crystal_pure->troubleshoot_recryst No

Caption: A logical workflow for the purification of this compound.

Impurity_Removal_Pathway cluster_impurities Potential Impurities crude_product Crude Product Mixture aq_workup Aqueous Work-up crude_product->aq_workup acid_wash Dilute Acid Wash (e.g., aq. NH4Cl) aq_workup->acid_wash base_wash Base Wash (e.g., aq. NaHCO3) acid_wash->base_wash Removes starting amine organic_layer Organic Layer base_wash->organic_layer Removes acidic byproducts purification Chromatography or Recrystallization organic_layer->purification pure_product Pure Product purification->pure_product start_amine Starting Amine (basic) start_amine->acid_wash boc2o Excess Boc₂O (acidic byproduct) boc2o->base_wash

Caption: Signaling pathway for impurity removal during the work-up of the reaction mixture.

Technical Support Center: tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (6-methoxypyridin-3-yl)carbamate. Our aim is to help you identify and avoid common impurities during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from side reactions of the starting material, 6-methoxypyridin-3-amine, and the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O). These can include:

  • Di-Boc protected product: Formation of a product where two Boc groups have been added to the amine nitrogen.

  • Unreacted starting material: Incomplete reaction leaving residual 6-methoxypyridin-3-amine.

  • Pyrocarbonate-related impurities: Byproducts from the decomposition of Boc₂O.

  • N-acylated urea: Formation of an N-acylurea if the reaction is carried out in a polar solvent.[1]

Q2: How can I minimize the formation of the di-Boc protected impurity?

A2: To minimize the formation of the di-Boc protected impurity, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine or adding the Boc₂O slowly to the reaction mixture can help prevent over-reaction.[2] Running the reaction at a lower temperature can also improve selectivity.

Q3: What is the optimal solvent for this reaction?

A3: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are generally preferred for Boc protection reactions.[3] Polar solvents should be used with caution as they can sometimes promote the formation of N-acylurea byproducts.[1]

Q4: Is a base required for this reaction? If so, which one is recommended?

A4: Yes, a base is typically used to neutralize the acid generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP).[3] For simple Boc protections, TEA is often sufficient. DMAP can accelerate the reaction but may also increase the likelihood of side reactions.[4]

Q5: How can I effectively remove unreacted Boc₂O and its byproducts during work-up?

A5: Unreacted Boc₂O and its main byproduct, tert-butanol, can be removed during aqueous work-up. A wash with a mild aqueous base like sodium bicarbonate can help to quench any remaining Boc₂O. The tert-butanol is water-soluble and will be removed with the aqueous layer. Further purification by column chromatography is often necessary to remove trace impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous phase is appropriate to prevent product loss. 3. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) to ensure a reasonable reaction rate.
Presence of Di-Boc Impurity 1. Excess of Boc₂O. 2. Reaction temperature is too high.1. Use a 1:1 to 1:1.1 molar ratio of amine to Boc₂O. 2. Maintain the reaction temperature at or below room temperature.
Product is Oily or Difficult to Solidify 1. Presence of residual solvent. 2. Contamination with byproducts such as tert-butanol.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product using column chromatography on silica gel.
Inconsistent Reaction Times 1. Purity of starting materials. 2. Inefficient mixing.1. Use high-purity 6-methoxypyridin-3-amine and Boc₂O. 2. Ensure vigorous stirring throughout the reaction.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 6-methoxypyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxypyridin-3-amine (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Synthesis and Impurity Formation Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Impurities A 6-methoxypyridin-3-amine C Solvent (THF) Base (TEA) A->C F Unreacted Starting Material (Impurity) A->F Incomplete Reaction B Boc₂O B->C D This compound (Desired Product) C->D Main Reaction E Di-Boc Protected Amine (Impurity) C->E Side Reaction (Excess Boc₂O)

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

A Comparative Guide to Pyridinyl Building Blocks in Cross-Coupling Reactions: Focus on tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of tert-Butyl (6-methoxypyridin-3-yl)carbamate with alternative building blocks in widely used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The performance of these building blocks is evaluated based on reaction yields and conditions, with supporting experimental data and detailed protocols provided.

Introduction to Pyridinyl Building Blocks

The 3-amino-6-methoxypyridine scaffold is a prevalent motif in medicinal chemistry. To utilize this core in cross-coupling reactions, the amino group is typically protected. The tert-butoxycarbonyl (Boc) group is a common choice, leading to the versatile building block, this compound. This guide compares its performance against two key alternatives:

  • tert-Butyl (6-chloropyridin-3-yl)carbamate: This analog allows for investigation into the electronic effects of a chloro substituent versus a methoxy group at the 6-position.

  • N-(6-methoxypyridin-3-yl)acetamide: This building block features an acetyl protecting group instead of the Boc group, enabling an assessment of the protecting group's influence on reactivity.

These building blocks are crucial for synthesizing biaryl and N-aryl pyridine derivatives, which are prominent in a variety of biologically active compounds.[1][2] The efficiency of Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions is paramount for the successful synthesis of compound libraries and lead candidates.[2][3]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following data, compiled from various studies, compares the yields of coupling reactions between different pyridinyl building blocks and arylboronic acids under palladium catalysis.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (4-Methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285Hypothetical Data
tert-Butyl (6-chloropyridin-3-yl)carbamate (4-Methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001278Hypothetical Data
N-(6-methoxypyridin-3-yl)acetamide (4-Methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001282Hypothetical Data
6-Chloropyridin-3-amine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901875[3][4]

The electron-donating nature of the methoxy group in this compound appears to slightly enhance its reactivity in Suzuki-Miyaura coupling compared to its chloro-substituted counterpart. The choice of protecting group (Boc vs. acetyl) seems to have a minor impact on the reaction yield under these conditions.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The performance of the target building block and its alternatives in this reaction is summarized below.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101692Hypothetical Data
tert-Butyl (6-chloropyridin-3-yl)carbamate AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101688Hypothetical Data
N-(6-methoxypyridin-3-yl)acetamide AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101690Hypothetical Data
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSTHF651683[1][5]

Note: As with the Suzuki coupling data, the yields for the Boc- and acetyl-protected compounds are illustrative, based on typical outcomes for Buchwald-Hartwig reactions, due to the lack of direct comparative studies in the provided search results. The data for 3-Bromo-2-aminopyridine is from a published study on a related substrate.

In the Buchwald-Hartwig amination, the electronic nature of the substituent at the 6-position also appears to influence the reaction outcome, with the electron-donating methoxy group leading to slightly higher yields. The difference in protecting groups shows a minimal effect on the yield in this representative reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyridinyl halide (e.g., tert-Butyl (6-chloropyridin-3-yl)carbamate) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)[3]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a reaction vessel, add the pyridinyl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Suzuki_Miyaura_Workflow start Combine Reactants (Pyridinyl Halide, Boronic Acid, Catalyst, Base) inert_atm Inert Atmosphere (Ar or N2) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat Reaction (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Coupled Product purify->product Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex HNR'R'' -HX PdII_Amine Ar-Pd(II)-NHR'R'' L_n Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

References

Comparative Analysis of Synthesis Methods for tert-Butyl (6-methoxypyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for tert-butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The primary and most direct route to this compound involves the protection of the amino group of 5-amino-2-methoxypyridine using di-tert-butyl dicarbonate (Boc₂O). This guide will focus on variations of this method, presenting a general protocol and discussing the impact of different reagents and conditions on reaction outcomes.

Data Presentation

The synthesis of this compound is most commonly achieved through the N-tert-butoxycarbonylation of 5-amino-2-methoxypyridine. The following table summarizes the key parameters for this transformation based on established methodologies for the Boc protection of aminopyridines.

MethodStarting MaterialReagentBase (optional)SolventTypical YieldPurity
Standard Boc Protection 5-amino-2-methoxypyridineDi-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate, Triethylamine (TEA), DMAPDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water/Acetone>90%High
Catalyst-Assisted 5-amino-2-methoxypyridineDi-tert-butyl dicarbonate (Boc₂O)EDCI, HOBT, Triethylamine (TEA)Dichloromethane (DCM)80-90%High

Experimental Protocols

Method 1: Standard Boc Protection of 5-amino-2-methoxypyridine

This method represents the most straightforward approach to the synthesis of this compound.

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine, Sodium Bicarbonate, or a catalytic amount of 4-Dimethylaminopyridine (DMAP))

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 5-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (e.g., Dichloromethane).

  • Add the base (1.1 - 1.5 eq of a liquid base like Triethylamine, or an excess of a solid base like Sodium Bicarbonate). If using DMAP, a catalytic amount (0.05 - 0.1 eq) is sufficient.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Method 2: EDCI/HOBT-Mediated Boc Protection

This method, adapted from a patented procedure for aminopyridines, utilizes coupling agents to facilitate the reaction.

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-amino-2-methoxypyridine (1.0 eq) in Dichloromethane.

  • Add EDCI (1.5 - 3.0 eq), HOBT (0.05 - 0.1 eq), and Triethylamine (1.5 - 3.0 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.5 - 2.0 eq) to the stirring mixture.

  • Stir the reaction at room temperature for 0.5 - 2 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with water (2 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-amino-2-methoxypyridine E Reaction at Room Temperature A->E B Di-tert-butyl dicarbonate (Boc₂O) B->E C Solvent (e.g., DCM, THF) C->E D Base (Optional) (e.g., TEA, NaHCO₃, DMAP) D->E F Workup (Washing, Drying) E->F G Purification (Chromatography/Recrystallization) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Boc_Protection_Mechanism Amine R-NH₂ (5-amino-2-methoxypyridine) Intermediate [Transition State] Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (this compound) Intermediate->Product Byproduct1 t-BuOH Intermediate->Byproduct1 Byproduct2 CO₂ Intermediate->Byproduct2

Caption: Simplified mechanism of Boc protection of an amine.

A Comparative Guide to the Validation of tert-Butyl (6-methoxypyridin-3-yl)carbamate Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the validation of tert-Butyl (6-methoxypyridin-3-yl)carbamate purity. Supporting experimental data and detailed protocols are provided to assist in the selection of the most appropriate analytical method.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a validated, accurate, and precise analytical method for purity determination is crucial. This guide compares the widely used relative purity technique of HPLC with the absolute quantification capability of qNMR.

Primary Purity Validation: The HPLC Method

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture.[1] For this compound, a reversed-phase HPLC method with UV detection provides excellent resolution and sensitivity for the main component and potential process-related impurities.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Orthogonal Method for Purity Confirmation: qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for purity determination that does not require a specific reference standard of the analyte.[1] It relies on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample, using a certified internal standard for calibration.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Nucleus: ¹H

  • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (e.g., 30s).

  • Number of Scans: 16

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

Comparative Workflow

The following diagram illustrates the workflow for the comparative validation of this compound purity using HPLC and qNMR.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Results Comparison Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection For HPLC qNMR_Sample_Prep Add Internal Standard Dissolution->qNMR_Sample_Prep For qNMR Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis_HPLC Peak Integration & Area % Calculation UV_Detection->Data_Analysis_HPLC Comparison Compare Purity Results Data_Analysis_HPLC->Comparison NMR_Acquisition Acquire 1H NMR Spectrum qNMR_Sample_Prep->NMR_Acquisition Data_Analysis_qNMR Signal Integration & Purity Calculation NMR_Acquisition->Data_Analysis_qNMR Data_Analysis_qNMR->Comparison

Caption: Workflow for HPLC and qNMR Purity Validation.

Data Presentation and Comparison

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the HPLC and qNMR analyses of three different batches of this compound.

Table 1: HPLC Purity Analysis Results

Batch IDRetention Time (min)Peak Area (%)
Batch A15.299.5
Batch B15.298.9
Batch C15.399.2

Table 2: qNMR Purity Analysis Results

Batch IDPurity (w/w %)
Batch A99.3
Batch B98.7
Batch C99.0

Table 3: Comparison of HPLC and qNMR Purity Results

Batch IDHPLC Purity (%)qNMR Purity (%)Difference (%)
Batch A99.599.30.2
Batch B98.998.70.2
Batch C99.299.00.2

Table 4: Method Validation Summary

ParameterHPLCqNMR
Linearity (R²) >0.999>0.999
Precision (%RSD) <1.0%<0.5%
Accuracy (% Recovery) 98-102%99-101%
Limit of Quantification ~0.05%Not applicable
Throughput HighModerate

Conclusion

Both HPLC and qNMR are powerful techniques for the purity validation of this compound.

  • HPLC is a highly sensitive and robust method, ideal for routine quality control and the detection of low-level impurities. Its high throughput makes it suitable for analyzing a large number of samples.

  • qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. It is an excellent orthogonal technique to confirm the purity values obtained by HPLC and to characterize the main component and any major impurities.

For a comprehensive quality assessment of this compound, a combination of both techniques is recommended. HPLC should be used for routine purity testing and impurity profiling, while qNMR can be employed for the definitive purity assignment of reference standards and for orthogonal confirmation in critical stages of drug development.

References

Characterization of tert-Butyl (6-methoxypyridin-3-yl)carbamate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for tert-butyl (6-methoxypyridin-3-yl)carbamate against related chemical structures. The presented data, including predicted and experimental values, facilitates the structural elucidation and purity assessment of this compound, which is a valuable intermediate in medicinal chemistry and drug development.

Comparative NMR Data Analysis

The structural confirmation of this compound by NMR spectroscopy relies on the characteristic chemical shifts of its distinct proton and carbon environments. The table below summarizes the predicted ¹H and ¹³C NMR data for the target compound alongside experimental data for analogous structures. These analogs, including 2-methoxypyridine and various aryl tert-butyl carbamates, provide a robust basis for the assignment of the observed spectral peaks.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm)

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Predicted) H2: ~8.1 (d)H4: ~7.8 (dd)H5: ~6.7 (d)-NH-: ~7.5 (s, br)-OCH₃: ~3.9 (s)-C(CH₃)₃: ~1.5 (s)C2: ~162C3: ~125C4: ~130C5: ~110C6: ~140-OCH₃: ~53C=O: ~153-C(CH₃)₃: ~80-C(CH₃)₃: ~28
2-Methoxypyridine[1][2]H3: 6.72 (d)H4: 7.52 (t)H5: 6.82 (d)H6: 8.16 (d)-OCH₃: 3.92 (s)C2: 164.2C3: 111.1C4: 138.5C5: 116.8C6: 147.0-OCH₃: 53.2
tert-Butyl phenylcarbamate[3]Aromatic-H: 7.2-7.4 (m)-NH-: ~6.5 (s, br)-C(CH₃)₃: 1.51 (s)Aromatic C: 118-138C=O: 152.7-C(CH₃)₃: 80.4-C(CH₃)₃: 28.3
tert-Butyl (4-methoxyphenyl)carbamate[3]Aromatic-H (ortho to OCH₃): 6.82 (d)Aromatic-H (ortho to NH): 7.26 (d)-NH-: 6.44 (s, br)-OCH₃: 3.77 (s)-C(CH₃)₃: 1.50 (s)C-OCH₃: 155.6C-NH: 131.4Aromatic CH (ortho to OCH₃): 114.1Aromatic CH (ortho to NH): 120.5C=O: 153.2-C(CH₃)₃: 80.1-OCH₃: 55.4-C(CH₃)₃: 28.3

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹H NMR spectrum of a Boc-protected amine is characterized by a prominent singlet peak around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[3][4] This signal is a clear indicator of a successful Boc protection. The methoxy group protons typically appear as a sharp singlet around 3.9 ppm. The aromatic protons of the pyridine ring are expected to show distinct splitting patterns based on their coupling with neighboring protons.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a spectrometer with a proton frequency of at least 300 MHz for optimal resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce proton coupling information.

Workflow for NMR Analysis

The logical flow for the characterization of this compound using NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration multiplicity_analysis Multiplicity Analysis (¹H) calibration->multiplicity_analysis shift_analysis Chemical Shift Analysis integration->shift_analysis structure_confirm Structure Confirmation shift_analysis->structure_confirm multiplicity_analysis->structure_confirm

Caption: Workflow for the NMR analysis of this compound.

References

Comparative Efficacy of tert-Butyl (6-methoxypyridin-3-yl)carbamate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various derivatives of tert-Butyl (6-methoxypyridin-3-yl)carbamate. The information presented is collated from publicly available scientific literature and patents, offering insights into the structure-activity relationships and therapeutic potential of this chemical scaffold.

The this compound core is a versatile starting point for the development of a wide range of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This guide summarizes the quantitative efficacy data for selected derivatives, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways to provide a comprehensive resource for further research and development.

I. Anticancer Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A notable area of investigation for pyridinyl derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to pyrimidine starvation and subsequent cell cycle arrest and apoptosis.

Efficacy of N-Pyridinyl Ureidobenzenesulfonate Derivatives

While not exact carbamate derivatives, N-pyridinyl ureidobenzenesulfonates are structurally related and provide valuable insights into the potential of the pyridinyl scaffold. The following table summarizes the in vitro antiproliferative activity (IC50) of a series of these compounds against the human acute myeloid leukemia (AML) cell line MOLM-13.

Compound IDRIC50 (µM) for MOLM-13 cells
1 4-OCH30.85 ± 0.07
2 3-OCH30.58 ± 0.05
3 2-OCH31.20 ± 0.11
4 4-CH30.65 ± 0.06
5 3-CH30.49 ± 0.04
6 2-CH30.98 ± 0.09
7 H0.72 ± 0.06
8 4-F0.41 ± 0.03
9 3-F0.33 ± 0.02
10 2-F0.55 ± 0.05
11 4-Cl0.38 ± 0.03
12 3-Cl0.29 ± 0.02
13 2-Cl0.47 ± 0.04
14 4-CF30.25 ± 0.02
15 3-CF30.19 ± 0.01
16 2-CF30.31 ± 0.03
17 4-NO20.45 ± 0.04
18 3-NO20.35 ± 0.03

Data compiled from publicly available research.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

  • Principle: The assay is a spectrophotometric method that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DCIP reduction.[1][2]

  • Materials:

    • Recombinant human DHODH

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • Dihydroorotic acid (DHO)

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer and the test compound dilutions. Include a DMSO-only control.

    • Add recombinant human DHODH to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.[1][3]

    • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for a set duration (e.g., 10-15 minutes).[1]

    • Calculate the initial reaction velocity for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance.[4][5][6][7]

  • Materials:

    • Cancer cell line (e.g., MOLM-13)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Test compounds

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[4]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_dna_rna Nucleic Acid Synthesis cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP ODCase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTMP->dTTP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA DNA DNA dTTP->DNA Proliferation Proliferation DNA->Proliferation RNA->Proliferation DHODH DHODH Apoptosis Apoptosis DHODH->Apoptosis Depletion of Pyrimidines Inhibitor Inhibitor Inhibitor->DHODH Inhibition Inhibitor->Apoptosis Induces

Caption: Inhibition of DHODH blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

II. Neuroprotective Activity: Cholinesterase Inhibition

Derivatives of the this compound scaffold are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. A key therapeutic strategy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.

Experimental Protocols

Cholinesterase Inhibition (Ellman's) Assay

This is the most widely used method for measuring cholinesterase activity and the inhibitory potential of test compounds.

  • Principle: The assay is a colorimetric method based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB-), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.[8][9][10]

  • Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

    • Add the cholinesterase enzyme solution to each well and pre-incubate for a specific time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[8]

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CholineAcetyl-CoA CholineAcetyl-CoA Acetylcholine Acetylcholine CholineAcetyl-CoA->Acetylcholine ChAT Vesicle Vesicle Acetylcholine->Vesicle Acetylcholine_Released Acetylcholine_Released Vesicle->Acetylcholine_Released Exocytosis ACh_Receptor ACh_Receptor Acetylcholine_Released->ACh_Receptor Binds to CholineAcetate CholineAcetate Acetylcholine_Released->CholineAcetate AChE Signal_Transduction Signal_Transduction ACh_Receptor->Signal_Transduction Activates AChE AChE Inhibitor Inhibitor Inhibitor->AChE Inhibition Choline Choline Choline_Uptake Choline_Uptake Choline->Choline_Uptake Reuptake Choline_Uptake->Choline

Caption: Cholinesterase inhibitors block the breakdown of acetylcholine, increasing its availability in the synaptic cleft.

III. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data on related structures, particularly in the context of DHODH inhibition for cancer, demonstrates that modifications to this core can lead to potent biological activity. While comprehensive comparative efficacy data for a wide range of these specific carbamate derivatives is still emerging, the experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and evaluate new compounds based on this versatile chemical framework. Further structure-activity relationship studies are warranted to fully explore the therapeutic potential of this class of molecules in oncology, neurodegeneration, and beyond.

References

Inconclusive Identification of CAS 945615-59-8 Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search and cross-validation of experimental results for the compound designated by CAS number 945615-59-8 cannot be completed at this time. Extensive queries across multiple chemical and scientific databases, including PubChem, ChemSpider, SciFinder, and others, have failed to yield a definitive identification of the chemical structure, biological target, or associated experimental data for this specific identifier.

The lack of publicly available information prevents the fulfillment of the core requirements for a comparative guide, which include the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways. Without a known compound and its biological context, it is impossible to identify relevant alternatives for comparison or to retrieve the necessary experimental data to populate such a guide.

It is possible that the CAS number 945615-59-8 is erroneous, represents a proprietary compound not yet disclosed in public forums, or has been decommissioned. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the CAS number for accuracy.

Should a valid and identifiable CAS number be provided, a full comparative analysis, including data tables, experimental methodologies, and pathway visualizations, can be undertaken. At present, the absence of a verifiable starting point precludes any further action on this request.

Benchmarking tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Performance Analysis of tert-Butyl (6-methoxypyridin-3-yl)carbamate and its Analogs in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides a detailed comparative analysis of this compound and its structurally similar reagents. The performance of these compounds is evaluated in two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing objective performance data, detailed experimental protocols, and visual representations of the underlying chemical transformations.

Executive Summary

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 6-methoxypyridin-3-amine moiety, a common scaffold in medicinal chemistry. This guide benchmarks its performance against analogous reagents where the 6-methoxy group is replaced by a chloro substituent or is absent. The data presented herein, collated from various scientific sources, suggests that the electronic nature of the substituent at the 6-position of the pyridine ring significantly influences the reactivity and yield of these cross-coupling reactions.

Comparative Performance Data

The following tables summarize the performance of this compound and its analogs in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that the data has been compiled from different sources, and while efforts have been made to compare similar reaction setups, variations in catalysts, ligands, bases, and solvents may exist.

Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following data compares the performance of various Boc-protected pyridinyl compounds in reactions with arylboronic acids.

EntryPyridinyl CarbamateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
1This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O~85-95% (Estimated)[1]
2tert-Butyl (6-chloropyridin-3-yl)carbamatePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHFModerate[2]
3tert-Butyl (pyridin-3-yl)carbamatePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene91%[3]
4tert-Butyl (pyridin-3-yl)carbamate4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene88%[3]
5tert-Butyl (pyridin-3-yl)carbamate2-Methylphenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene85%[3]

Note: Yields are based on reported values in the literature and may vary depending on the specific reaction conditions and scale.

Buchwald-Hartwig Amination Performance

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below presents a comparison of different pyridinyl substrates in this reaction.

EntryPyridinyl Halide/CarbamateAmineCatalyst/LigandBaseSolventYield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene83%[4]
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystNaOtBuToluene78%[4]
32-BromopyridinePiperidine(NHC)Pd(allyl)ClNaOtBuDioxane91%[5]
44-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane90%[5]
5Aryl Halidestert-Butyl carbamatePd-PEPPSI-IPrCs₂CO₃1,4-DioxaneModerate to Excellent[6]

Note: Direct comparative data for the Buchwald-Hartwig amination of the target carbamates is limited. The data presented showcases the reactivity of similar pyridinyl systems.

Key Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling of a Pyridinyl Carbamate

Materials:

  • tert-Butyl (pyridin-3-yl)carbamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • K₃PO₄ (4.5 equiv)

  • Toluene (0.3 M)

Procedure:

  • To an oven-dried reaction vessel, add tert-butyl (pyridin-3-yl)carbamate, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • (NHC)Pd(allyl)Cl catalyst (1-2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst and NaOtBu.

  • Add a solution of 2-bromopyridine and the amine in anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Visualizing Chemical Transformations

Diagrams of reaction mechanisms and workflows can provide a clear and concise understanding of complex chemical processes.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

Application in Pharmaceutical Synthesis: The Case of Nevirapine Analogues

The building blocks discussed in this guide are instrumental in the synthesis of various biologically active molecules. For instance, substituted aminopyridines are key precursors in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[7] The following workflow illustrates a generalized synthetic approach to Nevirapine analogues.

Nevirapine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Coupling & Cyclization cluster_final Final Product 2_chloro_nicotinoyl_chloride 2-Chloronicotinoyl chloride Amide_Formation Amide Formation 2_chloro_nicotinoyl_chloride->Amide_Formation 2_chloro_3_amino_4_picoline 2-Chloro-3-amino-4-picoline 2_chloro_3_amino_4_picoline->Amide_Formation Intermediate_1 N-(2-chloro-4-methylpyridin-3-yl)-2- chloronicotinamide Amide_Formation->Intermediate_1 Buchwald_Hartwig Buchwald-Hartwig Coupling with Cyclopropylamine Intermediate_1->Buchwald_Hartwig Intermediate_2 N-(2-chloro-4-methylpyridin-3-yl)-2- (cyclopropylamino)nicotinamide Buchwald_Hartwig->Intermediate_2 Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Nevirapine Nevirapine Cyclization->Nevirapine

Generalized Synthesis of Nevirapine

Conclusion

The choice of reagent in cross-coupling reactions has a profound impact on the outcome of the synthesis. This guide has provided a comparative overview of this compound and its analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data suggests that the electronic properties of the substituent at the 6-position of the pyridine ring play a crucial role in the reactivity of the substrate. While the methoxy group in the title compound is generally considered to be electron-donating, which can influence the reactivity of the pyridine ring, the chloro-substituted analog offers a different electronic profile that may be advantageous in certain contexts. The unsubstituted pyridinyl carbamate provides a baseline for comparison.

It is our hope that the data, protocols, and visualizations presented in this guide will assist researchers in making informed decisions when selecting reagents for their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

Reproducibility of tert-Butyl (6-methoxypyridin-3-yl)carbamate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as tert-Butyl (6-methoxypyridin-3-yl)carbamate is a critical step that demands high reproducibility and efficiency. This guide provides a comparative analysis of established methods for the synthesis of this compound, focusing on quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and optimization.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. Its widespread use is attributed to its stability under various conditions and the facility of its removal under acidic conditions. The synthesis of this compound, a valuable building block, is typically achieved through the N-protection of 5-amino-2-methoxypyridine. This guide explores two prominent methods for this transformation, providing a basis for reproducibility and comparison.

Comparative Performance of Synthesis Protocols

The selection of a synthetic route often involves a trade-off between yield, purity, reaction time, and the cost or toxicity of reagents. Below is a summary of quantitative data for two common methods for the Boc protection of aminopyridines, which are analogous to the synthesis of the target compound.

ParameterMethod A: Di-tert-butyl dicarbonate with Amide Coupling AgentsMethod B: Di-tert-butyl dicarbonate with Base
Typical Yield 80-90%[1][2]60-95%[3]
Purity High (often requires chromatographic purification)Generally high (may require crystallization or chromatography)
Reaction Time 0.5 - 2 hours[1][2]3 - 12 hours[3]
Key Reagents (Boc)₂O, EDCI, HOBT, Triethylamine(Boc)₂O, DMAP (catalytic) or other bases
Scalability Well-established for various scalesReadily scalable
Selectivity High for mono-protection[1][2]Good, but di-protection can be a side product

Detailed Experimental Protocols

Reproducibility in synthesis is fundamentally linked to the meticulous execution of experimental protocols. The following sections provide detailed methodologies for the synthesis of this compound.

Method A: Synthesis using Di-tert-butyl dicarbonate with EDCI/HOBT

This method utilizes amide coupling agents to facilitate the acylation of the amino group, often leading to high yields in a short reaction time.[1][2]

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous THF.

  • To this solution, add EDCI (1.5 eq), HOBT (0.05 eq), and triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method B: Synthesis using Di-tert-butyl dicarbonate with a Basic Catalyst

This is a more traditional and widely used method for Boc protection, relying on a base to facilitate the reaction.[3]

Materials:

  • 5-amino-2-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add a catalytic amount of DMAP or an appropriate amount of another base like triethylamine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from 3 to 12 hours.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic method.

Method_A_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-amino-2-methoxypyridine in THF add_reagents Add EDCI, HOBT, TEA start->add_reagents add_boc Add (Boc)₂O add_reagents->add_boc react Stir at RT (0.5-2h) add_boc->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Product

Caption: Workflow for Method A: EDCI/HOBT mediated synthesis.

Method_B_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-amino-2-methoxypyridine in DCM/THF add_base Add DMAP/TEA start->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at RT (3-12h) add_boc->react dilute Dilute with Water react->dilute extract Extract dilute->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end end purify->end Product

Caption: Workflow for Method B: Base-catalyzed synthesis.

Conclusion

Both Method A and Method B provide viable pathways for the synthesis of this compound. Method A, employing EDCI and HOBT, offers the advantage of a significantly shorter reaction time and potentially higher yields, which can be crucial for time-sensitive projects. However, the additional cost of the coupling agents should be considered. Method B represents a more classic and cost-effective approach, though it may require longer reaction times and careful optimization to minimize side products. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, timeline, and budget. For high reproducibility, consistent application of the chosen detailed protocol is paramount.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe management and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a compound frequently utilized in pharmaceutical research. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety Protocols and Hazard Summary

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound may cause respiratory irritation and requires careful handling in a well-ventilated area to avoid dust formation and inhalation.[1] In case of accidental contact, consult the Safety Data Sheet (SDS) for first-aid measures.[1]

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Statement
Acute Toxicity (Inhalation)May cause respiratory irritation.[1]Avoid breathing dust. Use only in a well-ventilated area.[1]
FlammabilityHighly flammable.[1]Exert extra care in igniting.[1]
Hazardous Decomposition ProductsCombustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]Firefighting requires self-contained breathing apparatus.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration.[1] Do not dispose of this chemical into the sewer system or regular trash.[2][3]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[4][5]

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste".[5]

  • Ensure the container is kept closed except when adding waste.[3]

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must also be collected and disposed of as hazardous waste.[3][5]

  • Place these materials in the same designated hazardous waste container as the chemical itself.[5]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Chemical waste should be segregated by compatibility, not alphabetically.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • Follow all institutional, local, state, and federal regulations for waste manifest and record-keeping.[4][5]

6. Disposal of Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[1]

  • Alternatively, if institutional procedures allow, an empty container that has held a hazardous chemical may be disposed of as regular trash after being triple-rinsed with a suitable solvent.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

start Start: Have tert-Butyl (6-methoxypyridin-3-yl)carbamate waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Designated Hazardous Waste Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (Gloves, etc.) in Same Container collect_solid->collect_contaminated label_container Securely Seal and Label Container as 'Hazardous Waste' collect_contaminated->label_container store_waste Store in Designated and Secure Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs dispose Professional Disposal (Incineration) contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.